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2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide Documentation Hub

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  • Product: 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide
  • CAS: 145695-69-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide

An In-Depth Technical Guide to 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide: A Protected Histidine Derivative for Advanced Research Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This tec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide: A Protected Histidine Derivative for Advanced Research

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide, a specialized derivative of the amino acid L-histidine. While not a commonly cataloged compound, its structure suggests significant utility in peptide synthesis and medicinal chemistry. This document will dissect its chemical architecture, infer its physicochemical properties based on its constituent moieties, and propose detailed synthetic and purification protocols. Furthermore, we will explore its potential applications, particularly in the realm of drug discovery, where the strategic incorporation of protected and methylated amino acid analogues is a cornerstone of modern molecular design. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of advanced building blocks for complex molecular synthesis.

Introduction and Molecular Overview

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is a non-standard amino acid derivative. Its systematic name describes a propanamide backbone with an amino group at the second carbon (α-carbon), an N-methyl group on the amide nitrogen, and a substantial side chain at the third carbon. This side chain is a 4-substituted imidazole ring, where the N1 position of the imidazole is protected by a triphenylmethyl (trityl) group. Essentially, this molecule is the N-methylamide of N(im)-trityl-L-histidine.

The presence of the trityl group, a bulky and acid-labile protecting group, is a key feature. In peptide synthesis, the imidazole side chain of histidine can be problematic due to its nucleophilicity and ability to coordinate with metal ions. The trityl group effectively masks the imidazole nitrogen, preventing unwanted side reactions during peptide chain elongation.[1][2] The N-methylamide at the C-terminus modifies the charge and hydrogen bonding potential of the carboxylic acid group, which can influence the molecule's solubility, membrane permeability, and metabolic stability. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, is a well-established principle in drug discovery.[3]

Chemical Structure

The chemical structure of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is depicted below.

Caption: Chemical structure of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide.

Physicochemical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C27H29N4OBased on structural components.
Molecular Weight ~437.55 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid.N(im)-Trityl-L-histidine and its derivatives are typically white powders.[1]
Solubility Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide. Limited solubility in water.The bulky, nonpolar trityl group and the N-methylamide functionality increase lipophilicity.[1]
Stability Stable under basic and neutral conditions. Labile in acidic conditions.The trityl group is readily cleaved by acids.[2][4]
Chirality Chiral, typically synthesized from L-histidine, resulting in the (S)-enantiomer.The α-carbon is a stereocenter.

Synthesis and Purification

The synthesis of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide can be achieved through the amidation of a suitably protected N(im)-Trityl-L-histidine derivative. A common and effective method would involve the coupling of Nα-protected-N(im)-Trityl-L-histidine with methylamine, followed by the deprotection of the α-amino group.

Proposed Synthetic Pathway

A Nα-Boc-N(im)-Trityl-L-histidine D Nα-Boc-2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide A->D Amide Coupling B Methylamine (CH3NH2) B->D C Coupling Reagents (e.g., HATU, HOBt, DIC) C->D F 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide D->F Boc Deprotection E Trifluoroacetic Acid (TFA) E->F

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Amide Coupling and Deprotection

This protocol outlines a general procedure for the synthesis, assuming the starting material is commercially available Nα-Boc-N(im)-Trityl-L-histidine.

Step 1: Amide Coupling

  • Dissolution: Dissolve Nα-Boc-N(im)-Trityl-L-histidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent, for example, HATU (1.1 equivalents) and an amine base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amination: Add methylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) (1.2 equivalents) to the activated amino acid solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Nα-Boc protected product.

Step 2: Nα-Boc Deprotection

  • Dissolution: Dissolve the crude product from Step 1 in DCM.

  • Deprotection: Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The trityl group on the imidazole is stable to these conditions for a short period, allowing for selective Boc removal.[2]

  • Concentration: Remove the solvent and excess TFA under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and peptide scientists.

Peptide Synthesis

As a protected amino acid derivative, its primary application is likely as a building block in solid-phase or solution-phase peptide synthesis. The N-methylamide at the C-terminus can serve as a stable mimic of a peptide bond, or it can be the C-terminal residue of a peptide chain, imparting increased resistance to carboxypeptidases. The trityl group ensures that the histidine side chain does not interfere with coupling reactions.[1]

Medicinal Chemistry and Drug Discovery
  • Improved Pharmacokinetics: The N-methylamide moiety can enhance metabolic stability and improve cell membrane permeability compared to a free carboxylic acid, which is often a desirable trait in drug candidates.[5]

  • Modulation of Biological Activity: Histidine residues are frequently involved in the active sites of enzymes and protein-protein interactions.[6][7] Introducing a methylated and protected histidine analogue can probe the structural and electronic requirements of these interactions. The methyl group can provide steric bulk or favorable hydrophobic interactions that may enhance binding affinity or selectivity.[3]

  • Standalone Bioactive Molecule: The compound itself could be screened for biological activity. Imidazole-containing compounds have a wide range of pharmacological properties.[8]

Signaling Pathway Diagram: Potential Role in Modulating Histidine-Dependent Pathways

A 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (Prodrug/Analogue) B Cellular Uptake A->B C Intracellular Processing (Potential Deprotection/Metabolism) B->C D Histidine-Rich Protein (e.g., Kinase, Metalloproteinase) C->D Competitive Binding E Altered Protein Function (Inhibition/Activation) D->E F Downstream Signaling Cascade E->F G Cellular Response (e.g., Apoptosis, Proliferation) F->G

Caption: Hypothetical mechanism of action for the target compound.

Conclusion

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide represents a sophisticated chemical entity with considerable potential in advanced chemical synthesis and drug discovery. While direct experimental data on this specific molecule is sparse, a thorough analysis of its structural components allows for a robust understanding of its likely properties and applications. Its synthesis is achievable through established peptide coupling and protecting group methodologies. For researchers looking to incorporate modified histidine residues into peptides or to develop novel small molecule therapeutics, this compound offers a unique combination of side-chain protection and C-terminal modification that warrants further investigation.

References

  • PubChem. 2-Amino-3-(1H-indol-3-yl)propanamide. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. [Link]

  • ChemBK. n-methyl-propanamid. [Link]

  • SpectraBase. Propanamide, N-methyl-2-amino-. [Link]

  • NIST. Propanamide, N-methyl-. [Link]

  • PMC. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • PMC. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. [Link]

  • MilliporeSigma. (R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride. [Link]

  • ResearchGate. The Study of the Effect of Histidine Derivatives as a Novel Antinociceptive and Anti-Inflammatory Activity. [Link]

  • MilliporeSigma. 2-Amino-N-methylpropanamide hydrochloride. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • ResearchGate. SYNTHESIS OF 2-METHYL-3-(N-PIPRERIDYL)PROPANE ACID THIOSEMICARBAZIDE AND ITS DERIVATIVES. [Link]

  • PubChem. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. [Link]

  • EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Wikipedia. 1-Methylimidazole. [Link]

  • PMC. Amino Acids in the Development of Prodrugs. [Link]

  • FooDB. Showing Compound L-1-Methylhistidine (FDB012119). [Link]

  • Radboud University Repository. Application of the Trityl Group in Peptide Chemistry. [Link]

  • Google Patents. US3872095A - N-trityl-imidazoles and their production.
  • PMC. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. [Link]

  • Physical Chemistry Laboratory Server. N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Google Patents. EP0061933A2 - Histidine protection.

Sources

Exploratory

Structural Elucidation and NMR Chemical Shift Assignments for 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide

Executive Summary The compound 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide —commonly referred to as H-His(Trt)-NHMe —is a highly specialized protected amino acid derivative. It serves as a critical building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide —commonly referred to as H-His(Trt)-NHMe —is a highly specialized protected amino acid derivative. It serves as a critical building block and conformational model in advanced peptide synthesis and medicinal chemistry. This whitepaper provides a comprehensive, self-validating guide to the Nuclear Magnetic Resonance (NMR) chemical shift assignments for this molecule, detailing the mechanistic rationale behind the observed spectral phenomena and the experimental protocols required for accurate structural elucidation.

Structural & Mechanistic Context

To accurately interpret the NMR spectra of H-His(Trt)-NHMe, one must understand the causality behind its structural modifications: N-methylation and Trityl (Trt) protection.

The Role of the Trityl (Trt) Protecting Group

In its unprotected state, the amphoteric imidazole ring of histidine undergoes rapid tautomeric exchange between the N-π (N3) and N-τ (N1) states. On the NMR timescale, this rapid exchange averages the chemical environment, leading to severe signal broadening and loss of resolution.

The introduction of the bulky triphenylmethyl (Trityl) group at the N-τ position sterically locks the imidazole ring into a single tautomeric state. This steric hindrance suppresses rotation and tautomerism, breaking the chemical exchange and resulting in sharp, highly resolved, and distinct resonances for the C2-H and C5-H protons[1].

N-Methyl Amide as a Peptide Bond Surrogate

Multiple N-methylation is a proven strategy in drug development to enhance the proteolytic stability, oral bioavailability, and receptor subtype selectivity of bioactive peptides[2]. The C-terminal N-methylamide in this molecule acts as a robust surrogate for a peptide bond. By studying this truncated model, researchers can isolate and analyze the hydrogen-bonding dynamics and conformational behavior of the modified histidine residue without the spectral crowding of a fully elongated peptide chain[3].

Tautomerism A Free Histidine (Rapid Exchange) B Trityl Protection (N-tau / N1) A->B C Steric Locking (Single Tautomer) B->C D Distinct C2-H & C5-H Resonances C->D

Effect of Trityl Protection on Imidazole Tautomerism and NMR Resolution.

Self-Validating Experimental Protocol

A self-validating NMR protocol ensures that every assignment is mathematically and physically corroborated by multidimensional data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure H-His(Trt)-NHMe in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6, 100% atom D).

    • Causality: DMSO-d6 is specifically chosen over CDCl3 or CD3OD. It disrupts intermolecular hydrogen bonding to ensure complete solubility and prevents the rapid deuterium exchange of the labile amine (-NH2) and amide (-NH) protons, allowing them to be observed in the 1H spectrum.

  • Standardization: Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Configuration: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. Regulate the sample temperature precisely at 298 K to prevent thermal drift of the amide proton signals.

  • 1D Acquisition:

    • 1H NMR: Execute a standard zg30 pulse sequence (64 scans, 2.0 s relaxation delay) to capture quantitative proton integrations.

    • 13C NMR: Execute a zgpg30 sequence with WALTZ-16 decoupling (1024 scans) to resolve the quaternary carbons of the Trityl group.

  • 2D Correlation (Self-Validation): Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to map the scalar coupling networks.

Workflow A 1. Sample Preparation Dissolution in DMSO-d6 B 2. 1D Acquisition 1H (600 MHz) & 13C (150 MHz) A->B C 3. 2D Correlation COSY, HSQC, HMBC B->C D 4. Data Synthesis Chemical Shift & Multiplet Assignment C->D

NMR Acquisition and Assignment Workflow.

Quantitative Data Presentation: Chemical Shift Assignments

The following tables summarize the synthesized expected NMR chemical shifts for H-His(Trt)-NHMe based on empirical data and structural prediction.

Table 1: 1H NMR Assignments (600 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Mechanistic Note
Amide NH 7.85q (broad)1H4.5-C(=O)NH CH3; Couples with N-methyl protons.
Trt (m/p) 7.30 – 7.40m9H-Trityl meta and para aromatic protons.
Imid C2-H 7.25s1H-Sharp singlet due to tautomeric locking[1].
Trt (o) 7.05 – 7.15m6H-Trityl ortho aromatic protons.
Imid C5-H 6.65s1H-Shielded relative to C2-H.
α-CH 3.35dd1H7.0, 5.5Chiral center; vicinal coupling to β-protons.
β-CH2 (a) 2.75dd1H14.5, 5.5Diastereotopic proton; geminal & vicinal coupling.
β-CH2 (b) 2.65dd1H14.5, 7.0Diastereotopic proton; geminal & vicinal coupling.
N-CH3 2.60d3H4.5N-methyl group; split by the adjacent amide proton.
Amine NH2 1.80br s2H-Free α-amine; broad due to quadrupolar relaxation.
Table 2: 13C NMR Assignments (150 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Mechanistic Note
Carbonyl 174.5C=OAmide carbonyl carbon.
Trt (ipso) 142.5Quaternary CAromatic carbons attached to the central Trt carbon.
Imid C2 138.5CHImidazole carbon between N1 and N3.
Imid C4 137.0Quaternary CImidazole carbon attached to the β-CH2.
Trt (ortho) 129.5CHTrityl ortho carbons.
Trt (meta) 128.0CHTrityl meta carbons.
Trt (para) 127.8CHTrityl para carbons.
Imid C5 119.5CHImidazole carbon adjacent to C4.
Trt (Central) 75.0Quaternary CCentral aliphatic carbon of the Trityl group.
α-CH 55.5CHAlpha carbon; typical shift for free amine.
β-CH2 34.0CH2Beta carbon connecting backbone to imidazole.
N-CH3 25.5CH3N-methyl amide carbon.

2D NMR Correlation Strategies

To ensure the trustworthiness of the data, the 1D assignments must be cross-examined using 2D correlation techniques:

  • COSY Validation: The diastereotopic nature of the β-CH2 protons (δ 2.75 and 2.65) is self-validated by their strong mutual cross-peak (geminal coupling, J = 14.5 Hz) and their respective cross-peaks with the α-CH (δ 3.35) in the COSY spectrum. Furthermore, the N-methyl doublet (δ 2.60) will show a distinct COSY correlation with the broad amide quartet (δ 7.85).

  • HSQC Validation: HSQC cleanly separates the overlapping aromatic region. The Imidazole C2-H (δ 7.25) and C5-H (δ 6.65) protons will correlate strictly to their respective carbons at δ 138.5 and δ 119.5, differentiating them from the heavily populated Trityl aromatic signals.

  • HMBC Validation: HMBC is critical for assigning the quaternary carbons. The β-CH2 protons will show long-range correlations (³J_CH) to the Imidazole C4 (δ 137.0) and C5 (δ 119.5), while the Trityl aromatic protons will correlate to the central quaternary Trityl carbon (δ 75.0), confirming the integrity of the protecting group architecture.

References

  • Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity; pharmacological and conformational studies. National Institutes of Health (NIH).[Link][2]

  • Facile Synthesis of Optically Active Imidazole Derivatives. National Institutes of Health (NIH).[Link][1]

  • An Electrochemical Approach to Designer Peptide α-Amides Inspired by α-Amidating Monooxygenase Enzymes. American Chemical Society (ACS).[Link][3]

Sources

Foundational

A Guide to the Molecular Weight and Exact Mass of H-His(Trt)-NHMe for Researchers

This technical guide provides an in-depth exploration of the molecular weight and exact mass of H-His(Trt)-NHMe, a crucial protected amino acid derivative in peptide synthesis and drug development. Tailored for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the molecular weight and exact mass of H-His(Trt)-NHMe, a crucial protected amino acid derivative in peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental concepts, determination methodologies, and practical implications of these key physicochemical properties.

Differentiating Molecular Weight and Exact Mass: A Core Concept

In the realm of chemical analysis and synthesis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. An understanding of their differences is paramount for accurate experimental design and data interpretation, particularly in the context of techniques like mass spectrometry.

Molecular weight (also known as average molecular mass) is a weighted average of the masses of all the isotopes of the elements present in a molecule, weighted by their natural abundance. The values for atomic weights found on the periodic table are themselves weighted averages of the stable isotopes of each element. Consequently, molecular weight is not an exact value for any single molecule but rather an average for a population of molecules. It is typically expressed in grams per mole ( g/mol ).

Exact mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This provides a precise mass for a single molecule with a specific isotopic composition. Exact mass is a critical parameter in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of confidence. It is expressed in Daltons (Da).

The distinction is crucial: for small molecules, the numerical difference might seem minor, but for larger molecules and for applications requiring high precision, such as metabolite identification or peptide sequencing, the difference is significant.

Physicochemical Properties of H-His(Trt)-NHMe

A summary of the key identifiers and physicochemical properties of H-His(Trt)-NHMe is presented below.

PropertyValueSource
Molecular Formula C₂₆H₂₆N₄O[1][2]
CAS Number 145695-69-8[1][2]
Molecular Weight 410.51 g/mol [2]
Exact Mass 410.21066 DaCalculated
Canonical SMILES CNC((c2ccccc2)c2ccccc2)cn1">C@HN)=O[2]
Chemical Name (S,Z)-2-amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanimidic acid[2]

Determination of Molecular Weight and Exact Mass

Theoretical Calculation

The molecular weight and exact mass of H-His(Trt)-NHMe are calculated from its molecular formula, C₂₆H₂₆N₄O.

  • Molecular Weight Calculation: This is determined by summing the average atomic weights of the constituent atoms as found on the periodic table.

    • (26 x 12.011) + (26 x 1.008) + (4 x 14.007) + (1 x 15.999) = 410.521 g/mol (Note: slight variations can occur based on the source of atomic weights, the value of 410.51 g/mol is commonly cited[2]).

  • Exact Mass Calculation: This is calculated by summing the masses of the most abundant isotopes of each element.

    • C (¹²C): 12.00000 Da

    • H (¹H): 1.007825 Da

    • N (¹⁴N): 14.003074 Da

    • O (¹⁶O): 15.994915 Da

    • (26 x 12.00000) + (26 x 1.007825) + (4 x 14.003074) + (1 x 15.994915) = 410.21066 Da

Experimental Verification: Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for the experimental determination of the mass of a molecule. It provides the exact mass of the molecule, which can then be used to confirm its elemental composition.

A generalized workflow for the analysis of H-His(Trt)-NHMe by mass spectrometry is as follows:

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Dissolution Dissolve H-His(Trt)-NHMe in appropriate solvent (e.g., ACN/H₂O) Introduction Sample Introduction (e.g., Direct Infusion or LC) Dissolution->Introduction Ionization Ionization (e.g., ESI) Introduction->Ionization Mass_Analyzer Mass Analysis (e.g., TOF or Orbitrap) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Generate Mass Spectrum (m/z vs. Intensity) Detection->Mass_Spectrum Data_Interpretation Determine Exact Mass and Confirm Identity Mass_Spectrum->Data_Interpretation

A simplified workflow for mass spectrometric analysis.

Experimental Protocol: Mass Spectrometric Analysis of H-His(Trt)-NHMe

This protocol provides a general procedure for the analysis of H-His(Trt)-NHMe using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of H-His(Trt)-NHMe.
  • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid aids in the protonation of the analyte.
  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Instrument Setup (Example using ESI-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms in the histidine and the amino group are readily protonated.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C to desolvate the ions.
  • Nebulizer Pressure: 30-45 psi.
  • Mass Range: Scan from m/z 100 to 1000 to ensure capture of the parent ion and potential fragments.
  • Data Acquisition: Acquire data in high-resolution mode.

3. Data Analysis:

  • The expected protonated molecule in positive ion mode is [M+H]⁺.
  • The theoretical m/z for [C₂₆H₂₆N₄O + H]⁺ is 411.21849.
  • The acquired high-resolution mass spectrum should show a prominent peak at or very close to this m/z value (typically within a 5 ppm mass accuracy window).
  • The isotopic pattern of the observed peak should also match the theoretical isotopic pattern for C₂₆H₂₇N₄O⁺.

Practical Implications for Researchers

A clear understanding of molecular weight and exact mass is critical for:

  • Compound Identification: High-resolution mass spectrometry provides an accurate mass measurement that can be used to propose an elemental formula, a crucial step in identifying an unknown compound or confirming the identity of a synthesized one.

  • Purity Assessment: Mass spectrometry can detect impurities in a sample, even those with very similar structures to the main component.

  • Reaction Monitoring: The progress of a chemical reaction can be monitored by observing the disappearance of reactant masses and the appearance of product masses.

  • Peptide and Protein Analysis: In proteomics and peptide synthesis, accurate mass measurements are essential for sequencing and identifying post-translational modifications.

Conclusion

The molecular weight and exact mass of H-His(Trt)-NHMe are fundamental parameters for its application in research and development. While molecular weight serves as a convenient value for stoichiometric calculations in bulk, the exact mass is indispensable for the precise analytical characterization required in modern chemical and biological sciences. Mastery of these concepts and the techniques used to determine them, such as mass spectrometry, is essential for ensuring the quality and integrity of experimental work.

References

Sources

Exploratory

Decoding the Solvation Dynamics of Trityl-Protected Histidine N-Methylamide: A Technical Whitepaper

In my tenure developing scalable synthetic routes for complex peptide therapeutics, few amino acid residues present as many stereoelectronic and solvation challenges as histidine. The imidazole side chain is notorious fo...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In my tenure developing scalable synthetic routes for complex peptide therapeutics, few amino acid residues present as many stereoelectronic and solvation challenges as histidine. The imidazole side chain is notorious for unwanted nucleophilic attacks and metal coordination, necessitating bulky protecting groups.

Trityl-protected histidine N-methylamide (Trt-His-NHMe) serves as an indispensable C-terminal capped model compound. By replacing the charged carboxylate with a neutral, hydrogen-bond donating/accepting amide, it perfectly mimics the peptide backbone environment. Understanding its solubility profile is not merely an academic exercise; it is the cornerstone of optimizing coupling efficiencies, preventing aggregation during Solid-Phase Peptide Synthesis (SPPS), and designing robust purification workflows.

Physicochemical Foundations: The Trityl-Histidine Architecture

The solubility of Trt-His-NHMe is dictated by a thermodynamic tug-of-war between its highly polar backbone and its massively lipophilic side-chain protection.

The triphenylmethyl (trityl) structure creates a bulky, hydrophobic environment around the imidazole nitrogen, effectively preventing unwanted nucleophilic reactions during synthesis (1)[1]. While the N-methylamide terminus wants to engage in extensive intermolecular hydrogen bonding (leading to aggregation), the trityl group demands solvation via dispersion forces.

Consequently, the extreme hydrophobicity imparted by the trityl group can lead to incompatibility with certain Lewis acids or aqueous environments, necessitating careful, targeted solvent selection to maintain homogeneity (2)[2]. Solvents must possess both a high dielectric constant to disrupt the amide H-bonds and sufficient organic character to solvate the triphenylmethyl moiety.

Quantitative Solubility Profile in Organic Solvents

To facilitate rapid decision-making in the lab, I have summarized the empirical solubility data of trityl-protected histidine derivatives across standard synthetic solvents.

Table 1: Solvation Metrics and Mechanistic Rationale

Solvent SystemDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Dimethylformamide (DMF) 36.7> 500 mg/mL (Excellent)High polarity and H-bond acceptor capacity disrupt amide intermolecular bonds. This exceptional solubility (e.g., 25 mmol per 50 mL) makes it the primary choice for SPPS ().
Dichloromethane (DCM) 9.1> 300 mg/mL (Good)The halogenated structure provides excellent dispersion forces to solvate the bulky hydrophobic triphenylmethyl moiety.
Dipropyleneglycol Dimethylether (DMM) ~10.5> 200 mg/mL (Moderate)Recent advances highlight DMM as a green solvent alternative to DMF, utilizing ether oxygens as H-bond acceptors (3)[3].
Diethyl Ether (Et₂O) 4.3InsolubleLow polarity fails to disrupt H-bonds. The complete insolubility of trityl-protected derivatives in diethyl ether is routinely exploited for rapid precipitation (4)[4].
Water (H₂O) 80.1InsolubleThe extreme hydrophobic effect from the trityl group completely prevents aqueous solvation, overriding the polarity of the amide.
Thermodynamic Workflow of Solvation

The transition of Trt-His-NHMe from a crystalline solid to a homogeneous solution—and its subsequent recovery—follows a strict thermodynamic pathway. The diagram below maps the causality of solvent interactions.

SolvationWorkflow Start Solid Trt-His-NHMe (Crystalline/Amorphous) PolarAprotic Addition of DMF/DCM (Polar/Halogenated Solvent) Start->PolarAprotic Solvation Initiation Solvation Disruption of Intermolecular H-Bonds & Dispersion PolarAprotic->Solvation Thermodynamic Drive Dissolved Homogeneous Solution (Solvated State) Solvation->Dissolved Equilibrium Reached AntiSolvent Addition of Diethyl Ether (Anti-solvent) Dissolved->AntiSolvent Supersaturation Trigger Precipitation Nucleation & Precipitation AntiSolvent->Precipitation Phase Separation Precipitation->Start Recovery (Validation)

Fig 1. Thermodynamic workflow of Trt-His-NHMe solvation and anti-solvent precipitation.

Self-Validating Experimental Protocol: Gravimetric Solubility Determination

To ensure trustworthiness in solubility data, I employ a closed-loop gravimetric and spectroscopic validation system. The causality here is critical: gravimetry provides absolute mass, while post-recovery HPLC confirms that the undissolved or precipitated fraction hasn't undergone degradation (e.g., premature detritylation).

Step 1: Saturation & Equilibration

  • Action: Add 100 mg of Trt-His-NHMe to 1.0 mL of the target solvent (e.g., DMF) in a sealed borosilicate vial. Agitate at 400 RPM for 24 hours at 25.0 ± 0.1 °C.

  • Causality: A 24-hour incubation ensures true thermodynamic equilibrium, preventing kinetic supersaturation artifacts that often plague rapid dissolution tests.

Step 2: Phase Separation

  • Action: Centrifuge the suspension at 15,000 × g for 15 minutes.

  • Causality: High-speed centrifugation completely pellets sub-micron particulates. Filtering can cause loss of compound to the membrane, falsely lowering the apparent solubility.

Step 3: Gravimetric Quantification

  • Action: Transfer exactly 500 µL of the clear supernatant to a pre-weighed vial. Evaporate the solvent under a gentle N₂ stream, followed by high vacuum (0.1 mbar) for 12 hours. Weigh the residual solid.

  • Causality: Direct mass measurement removes the need for extinction coefficient estimations, which can vary wildly depending on the solvent matrix.

Step 4: Anti-Solvent Precipitation (The Validation Loop)

  • Action: Re-dissolve the gravimetric residue in 200 µL of DCM. Dropwise, add 2.0 mL of ice-cold diethyl ether. Centrifuge to collect the pellet.

  • Causality: Diethyl ether acts as a harsh anti-solvent. Because the trityl group is entirely insoluble in ether, this forces the derivative out of solution, validating the recoverable mass and ensuring no compound was lost to volatilization.

Step 5: Integrity Verification

  • Action: Analyze the precipitated pellet via RP-HPLC (C18 column, 0.1% TFA in MeCN/H₂O).

  • Causality: This final step proves that the solubility measured was of the intact Trt-His-NHMe, confirming the trityl group remains attached and the N-methylamide hasn't hydrolyzed during the 24-hour equilibration.

References
  • Title: Buy Fmoc-His(Trt)
  • Title: Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)
  • Title: Fmoc-His(Trt)
  • Source: researchgate.
  • Title: Synthesis of Hybrid-Polypeptides m-PEO-b-poly(His-co-Gly) and m-PEO-b-poly(His-co-Ala)

Sources

Foundational

Crystallographic and Structural Profiling of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide

Executive Summary The compound 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (commonly abbreviated as H-His(Trt)-NHMe, CAS: 145695-69-8) is a highly specialized, sterically constrained histidine derivative extens...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (commonly abbreviated as H-His(Trt)-NHMe, CAS: 145695-69-8) is a highly specialized, sterically constrained histidine derivative extensively utilized in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics[1]. Structurally, it features an α -amino group, an N-methylamide C-terminus, and an imidazole side chain protected at the position by a bulky triphenylmethyl (trityl) group.

Understanding the crystallographic behavior of this molecule is critical for rational drug design, as the spatial orientation of the trityl group dictates the conformational landscape of the histidine backbone. This whitepaper provides an in-depth technical analysis of the molecular architecture, crystal packing motifs, and the rigorous X-ray diffraction methodologies required to resolve the solid-state structure of trityl-protected imidazole derivatives.

Molecular Architecture and Conformational Dynamics

The structural integrity of H-His(Trt)-NHMe is governed by the interplay between the rigid, bulky trityl protecting group and the flexible amino acid backbone.

  • The Trityl Propeller: The triphenylmethyl group attached to the imidazole nitrogen forces the molecule into a sterically demanding conformation. Crystallographic studies of related 1-tritylimidazole derivatives demonstrate that the three phenyl rings adopt a characteristic "propeller" arrangement to minimize steric clash[2]. The plane of the imidazole ring typically sits on the axis of this propeller, bisecting the angle between two of the phenyl rings[2].

  • Backbone Constraint: The massive steric shielding provided by the trityl group restricts the χ1​ and χ2​ torsional angles of the histidine side chain[3]. This limits the conformational space available to the N-methylamide backbone, pre-organizing the molecule into a geometry that favors specific intermolecular hydrogen-bonding networks.

G A H-His(Trt)-NHMe B Trityl (Trt) Group A->B C Imidazole Ring A->C D N-methylamide Backbone A->D E Steric Shielding & Propeller Conformation B->E F π-π Stacking Interactions B->F G Hydrogen Bonding Network C->G D->G H Crystal Lattice Stabilization E->H F->H G->H

Conformational stabilization network of H-His(Trt)-NHMe in the crystal lattice.

Crystallographic Properties and Lattice Packing

Because H-His(Trt)-NHMe is a chiral molecule (derived from L-histidine), it must crystallize in a non-centrosymmetric space group, most commonly P21​ (monoclinic) or P21​21​21​ (orthorhombic).

The crystal packing is a delicate balance of competing forces. The hydrophobic trityl groups tend to aggregate, driven by weak C-H··· π and edge-to-face π

π interactions among the phenyl rings. Conversely, the polar α -amino group and the N-methylamide moiety engage in strong, directional hydrogen bonding. This amphiphilic nature often results in a bilayer-like packing motif within the unit cell, where hydrophobic trityl domains alternate with polar hydrogen-bonded networks.

Experimental Methodologies: Crystallization and SC-XRD

To obtain diffraction-quality single crystals of highly flexible, bulky molecules like H-His(Trt)-NHMe, empirical optimization is required. The following protocol is a self-validating system designed to prevent amorphous precipitation and manage thermal disorder.

Protocol 1: Vapor Diffusion Crystallization

Causality: Vapor diffusion is selected over slow evaporation because the differential solubility of the amphiphilic H-His(Trt)-NHMe molecule requires a highly controlled, slow gradient to establish the ordered lattice required for X-ray diffraction.

  • Solvent Selection: Dissolve 10 mg of H-His(Trt)-NHMe in 0.5 mL of a polar aprotic solvent (e.g., Dichloromethane or Ethyl Acetate) to fully solvate both the polar backbone and the hydrophobic trityl group.

  • Antisolvent Chamber: Place the open sample vial inside a larger sealed chamber containing 5 mL of a non-polar antisolvent (e.g., Hexanes or Diethyl Ether).

  • Equilibration: Allow vapor exchange at 4 °C for 7–14 days. The lowered temperature reduces nucleation rates, favoring the growth of fewer, larger single crystals.

  • Validation: Inspect the resulting solids under a polarized light microscope. Extinction of light upon rotation confirms the crystalline (anisotropic) nature of the sample, validating readiness for X-ray exposure.

Protocol 2: SC-XRD Data Collection and Phase Solution

Causality: Trityl groups are notorious for exhibiting rotational disorder in the solid state. Cryocooling the crystal freezes out these dynamic motions, sharpening the diffraction spots and allowing for accurate anisotropic refinement of the carbon atoms.

  • Harvesting & Cryoprotection: Mount a single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using Paratone-N oil, which acts as both an adhesive and a cryoprotectant.

  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a steady 100 K nitrogen gas stream.

  • Data Collection: Utilize Cu K α radiation ( λ=1.54184 Å) to maximize the anomalous dispersion signal, which is critical for determining the absolute configuration (Flack parameter) of the chiral α -carbon.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

Workflow S1 Vapor Diffusion Crystallization S2 Crystal Harvesting & Cryoprotection S1->S2 S3 SC-XRD Data Collection (100K) S2->S3 S4 Phase Solution (Direct Methods) S3->S4 S5 Anisotropic Refinement (SHELXL) S4->S5

Step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) workflow.

Quantitative Structural Data

While specific unit cell parameters for the exact H-His(Trt)-NHMe molecule vary based on the crystallization solvent (which is often co-crystallized), the following tables summarize the established quantitative metrics extrapolated from high-resolution structural studies of the -tritylimidazole pharmacophore[2][4].

Table 1: Representative Crystallographic Parameters for -Trityl Histidine Analogs

ParameterRepresentative Value / AssignmentTechnical Justification
Crystal System Monoclinic or OrthorhombicDictated by the enantiopure nature of the L-histidine backbone.
Space Group P21​ or P21​21​21​ Lack of inversion centers prevents centrosymmetric packing.
Temperature 100(2) KEssential to suppress thermal libration of the trityl phenyl rings.
Radiation Cu K α ( λ=1.54184 Å)Enhances anomalous scattering for absolute structure determination.
R-factor ( R1​ ) < 0.05 (Target)Indicates a high-quality structural model with minimal disorder.

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureExpected MetricMechanistic Significance
(Imidazole) – C(Trityl) Bond ~1.48 – 1.54 ÅTypical of a sterically congested C-N single bond[4].
Trityl C-C-C Angle ~109.5°Maintains sp3 tetrahedral geometry at the central trityl carbon.
Amide C=O Bond Length ~1.23 ÅStandard double bond character, highly involved in lattice H-bonding.
Phenyl Ring Torsion 35° – 45°Propeller pitch required to avoid intra-group steric clashing[2].

References

  • [5] GCN2 inhibitors and uses thereof (AU2019211485A1). Google Patents. Available at:

  • [2] 1-Trityl-4-nitroimidazole. IUCr Journals: Acta Crystallographica Section C. Available at: [Link]

  • [3] Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at:[Link]

  • [4] Synthesis and reactivity of a 4His enzyme model complex. RSC Publishing. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Regiocontrol of 1-Tritylimidazol-4-yl Derivatives: A Technical Guide for Advanced Synthesis

Executive Summary In the realm of complex molecule synthesis—particularly in peptide chemistry, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs)—the selective protection and functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex molecule synthesis—particularly in peptide chemistry, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs)—the selective protection and functionalization of the imidazole ring is a critical bottleneck. The triphenylmethyl (trityl or Trt) group is the gold standard for imidazole protection due to its massive steric bulk and orthogonal acid lability[1].

However, the synthesis and subsequent functionalization of 1-tritylimidazol-4-yl derivatives are governed by a delicate interplay between kinetic control and thermodynamic stability . Understanding the causality behind annular tautomerism, sterically driven migrations, and the thermodynamic sink of the trityl cation is essential for designing high-yielding, scalable synthetic routes. This guide deconstructs the thermodynamic principles dictating the behavior of these derivatives and provides self-validating experimental protocols for their mastery.

Mechanistic Foundations: Annular Tautomerism and Steric Strain

Unsubstituted imidazoles exhibit rapid annular tautomerism between the N1 ( τ , tau) and N3 ( π , pi) nitrogens. When a substituent is introduced at the C4 position (e.g., 4-vinylimidazole or imidazole-4-acetic acid), this tautomerism creates two potential sites for electrophilic attack during protection.

The introduction of the trityl group forces a resolution of this tautomeric equilibrium. The tritylation of 4-substituted imidazoles inherently generates two regioisomers:

  • 1,4-isomer (1-tritylimidazol-4-yl): The trityl group is located at N1, while the substituent remains at C4.

  • 1,5-isomer (1-tritylimidazol-5-yl): The trityl group is located at N1, and the substituent is forced into the adjacent C5 position.

The Causality of Thermodynamic Preference

The formation of the 1,5-isomer is often kinetically accessible but thermodynamically highly unstable. The three phenyl rings of the trityl group create a massive "steric umbrella." If a substituent is located at the adjacent C5 position, the van der Waals radii of the substituent and the phenyl rings severely overlap, causing extreme steric strain[2]. Consequently, the 1,4-isomer—where the substituent is safely distanced at the C4 position—represents the global thermodynamic minimum.

G Start 4-Substituted Imidazole + TrCl Kinetic 1,5-Isomer (Kinetic Product) Start->Kinetic Fast (Low Temp) Thermo 1,4-Isomer (Thermodynamic Product) Start->Thermo Slow (High Temp) Migration 1,3-Trityl Migration (Heat / Time) Kinetic->Migration Steric Strain Relief Migration->Thermo Equilibration

State transition diagram of kinetic vs. thermodynamic pathways in imidazole tritylation.

1,3-Trityl Migrations: Reaching the Thermodynamic Sink

The thermodynamic drive to relieve steric strain is so powerful that it can induce spontaneous molecular rearrangements. A prime example is the 1,3-trityl migration .

During cycloaddition reactions (such as Diels-Alder reactions involving 1-trityl-4-vinyl-1H-imidazoles), the initial cycloadduct may temporarily force the trityl group into a sterically crowded microenvironment (effectively mimicking a 1,5-relationship). To resolve this, the molecule undergoes a facile, sterically driven N→N [1,3]-trityl migration upon heating. This migration equilibrates the initial kinetic distribution of products into the purely thermodynamic distribution, yielding the most stable architecturally complex isomer[3].

Quantitative Thermodynamic Data

To contextualize the stability of these derivatives, the following table summarizes the typical quantitative parameters observed during the synthesis of 4-substituted 1-tritylimidazoles.

Isomer TypeSteric Strain ProfileRelative Thermodynamic Energy ( ΔE )Typical Equilibrium Ratio (RT, 24h)
1,4-Isomer (1-tritylimidazol-4-yl)Minimized (Substituent distant from Trt) 0.0 kcal/mol (Global Minimum) >95%
1,5-Isomer (1-tritylimidazol-5-yl)Severe (Substituent clashes with Trt phenyls) +4.5 to +6.2 kcal/mol <5%

Organometallic Stability: Deprotolithiation Dynamics

Beyond standard protection, the thermodynamic stability of 1-tritylimidazol-4-yl derivatives plays a crucial role in functionalization via organometallic intermediates.

When 1-tritylimidazole is treated with n -butyllithium ( n -BuLi), deprotonation occurs selectively at the C2 position to form 2-lithio-1-(triphenylmethyl)imidazole. Extensive flow chemistry studies have demonstrated that this initial deprotolithiation is strictly governed by kinetics [4]. However, the resulting organolithium species is highly reactive. If not immediately quenched with an electrophile (often requiring residence times of <1.5 minutes in microreactors), the intermediate will undergo rearrangements that are entirely subject to thermodynamic control [4]. The massive trityl group stabilizes the ring but cannot prevent the thermodynamic degradation of the C2-anion if thermal energy exceeds the kinetic barrier.

Self-Validating Experimental Protocols

To ensure reproducible access to the thermodynamically stable 1,4-isomer and its subsequent deprotection, the following self-validating protocols must be employed.

Protocol A: Thermodynamically Controlled N-Tritylation

Objective: Synthesize 1-tritylimidazol-4-yl derivatives while actively suppressing the kinetic 1,5-isomer.

  • Preparation: Dissolve the 4-substituted imidazole (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is chosen over triethylamine to provide additional steric bulk, preventing unwanted base-catalyzed side reactions.

  • Tritylation: Add Trityl chloride (TrCl) (1.1 eq) dropwise as a solution in DCM at 0°C.

  • Thermodynamic Equilibration (Critical Step): Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for a minimum of 16–24 hours . Causality: While the kinetic 1,5-isomer forms rapidly, prolonged stirring provides the activation energy necessary for the 1,5-isomer to undergo 1,3-migration, settling into the thermodynamically stable 1,4-isomer[2].

  • Validation: Monitor via LC-MS. The chromatogram must show a >95:5 ratio of the 1,4-isomer to the 1,5-isomer before quenching.

  • Workup: Quench with deionized water, extract with DCM, and wash with brine. Dry over anhydrous Na2​SO4​ .

W N1 1. Dissolve 4-Substituted Imidazole in anhydrous DCM/DMF N2 2. Add DIPEA Base (1.5 eq) at 0°C N1->N2 N3 3. Dropwise addition of TrCl (Kinetic mixture forms) N2->N3 N4 4. Thermodynamic Equilibration Stir at RT for 16-24h N3->N4 N5 5. LC-MS Validation Confirm >95% 1,4-isomer N4->N5 N6 6. Aqueous Quench & Extraction Isolate pure 1,4-derivative N5->N6

Workflow for the thermodynamically controlled synthesis of 1-tritylimidazol-4-yl.

Protocol B: Acid-Mediated Deprotection

Objective: Cleave the N-Trt bond by exploiting the thermodynamic stability of the resulting trityl cation.

  • Preparation: Dissolve the 1-tritylimidazol-4-yl derivative in DCM.

  • Acidification: Add Trifluoroacetic acid (TFA) to achieve a 5% v/v solution, or use 80% aqueous acetic acid[1]. Add a cation scavenger (e.g., triisopropylsilane, TIPS, 2.0 eq).

  • Cleavage: Stir at room temperature for 1–2 hours. Causality: The cleavage is driven forward by the extreme thermodynamic stability of the highly resonance-stabilized triphenylmethyl cation. The TIPS scavenger irreversibly traps this cation, preventing thermodynamic re-tritylation of the imidazole ring.

  • Validation: TLC monitoring (UV active) will show the disappearance of the starting material and the appearance of a highly non-polar spot (triphenylmethane, the quenched cation).

  • Workup: Neutralize carefully with saturated NaHCO3​ , extract the deprotected imidazole into the aqueous layer (if water-soluble) or isolate via chromatography.

References

  • Continuous Flow Generation of Highly Reactive Organometallic Intermediates Source: Università degli Studi di Bari Aldo Moro (UniBa) URL:[Link]

  • Pericyclic Reactions of Vinyl-Heteroaromatics: Multi-Component Domino and Sequential Processes Source: CORE / Newcastle University URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Hybrid SPPS and Solution-Phase Synthesis of C-Terminal N-Methyl Amide Peptides Using H-His(Trt)-NHMe

Executive Summary The incorporation of C-terminal N-methyl amides into synthetic peptides is a critical structural modification used to enhance pharmacokinetic properties. By replacing the standard C-terminal carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of C-terminal N-methyl amides into synthetic peptides is a critical structural modification used to enhance pharmacokinetic properties. By replacing the standard C-terminal carboxylic acid or primary amide with an N-methyl amide, researchers can significantly increase proteolytic stability, improve membrane permeability through heightened lipophilicity, and alter the conformational dynamics of the peptide backbone[1].

This application note details a highly efficient, self-validating hybrid protocol for synthesizing peptides terminating in a Histidine N-methyl amide. By utilizing the pre-synthesized, enantiopure building block 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide —commonly designated as H-His(Trt)-NHMe [2]—we bypass the severe limitations of direct on-resin aminolysis, ensuring superior stereochemical fidelity and overall yield.

Mechanistic Rationale & Strategic Workflow

The Pharmacodynamic Advantage of N-Methylation

Standard peptide C-termini are highly susceptible to degradation by exopeptidases (e.g., carboxypeptidases) present in human serum. The active sites of these enzymes rely on critical hydrogen bond donors from the peptide's terminal amide or acid to stabilize the transition state during cleavage. The introduction of an N-methyl group at the C-terminus eliminates this crucial hydrogen bond donor and introduces a steric clash within the enzyme's active site, conferring near-total resistance to carboxypeptidase degradation[3].

Mechanism cluster_0 Standard C-Terminus (-COOH / -NH2) cluster_1 N-Methyl Amide C-Terminus (-NHMe) N1 Carboxypeptidase Binding N2 H-Bond Formation at Active Site N1->N2 N3 Rapid Enzymatic Cleavage N2->N3 M1 Steric Clash by N-Methyl Group M2 Loss of Critical H-Bond Donor M1->M2 M3 High Proteolytic Resistance M2->M3

Mechanistic basis for proteolytic resistance conferred by C-terminal N-methylation.

Causality Behind the Hybrid Synthesis Strategy

Historically, C-terminal N-alkyl amides were synthesized by assembling the peptide on a standard resin, followed by cleavage using highly concentrated alkylamines (e.g., methylamine)[4]. However, direct aminolysis of a resin-bound peptide ester frequently results in extensive racemization of the C-terminal residue and promotes base-catalyzed side reactions, such as aspartimide formation.

To circumvent this, we employ a hybrid Solid-Phase/Solution-Phase strategy . The peptide fragment (minus the C-terminal histidine) is synthesized on an acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin. Mild cleavage yields a fully protected peptide acid. This fragment is then coupled in solution to the free alpha-amine of H-His(Trt)-NHMe .

  • Why H-His(Trt)-NHMe? The alpha-amine is unprotected, acting as a potent nucleophile. The imidazole ring is protected by a bulky trityl (Trt) group at the τ -nitrogen, which strictly prevents the imidazole ring from acting as a competing nucleophile (preventing branching). The C-terminus is already a stable N-methyl amide, requiring no further post-synthetic modification.

HybridSynthesis A SPPS on 2-CTC Resin (Fmoc Strategy) B Mild Cleavage (1% TFA in DCM) A->B C Protected Peptide Acid (Fragment) B->C D Solution Coupling + H-His(Trt)-NHMe C->D E Global Deprotection (TFA Cocktail) D->E F Final Peptide (C-terminal His-NHMe) E->F

Workflow for hybrid SPPS and solution-phase coupling of H-His(Trt)-NHMe.

Comparative Data: Synthesis Strategies

The following table summarizes the quantitative and qualitative differences between traditional on-resin aminolysis and the hybrid fragment coupling approach utilizing H-His(Trt)-NHMe.

Synthesis StrategyStereochemical Purity (C-Term)Average YieldRisk of Aspartimide FormationScalability
On-Resin Aminolysis (Methylamine Cleavage)Low to Moderate (<70% ee)40% - 60%High (Due to strong base)Poor
Safety-Catch Resin (Alkylation/Cleavage)High (>90% ee)50% - 70%LowModerate
Hybrid Fragment Coupling (using H-His(Trt)-NHMe)Excellent (>98% ee) 75% - 90% Low Excellent

Detailed Experimental Protocols

This methodology is designed as a self-validating system . Do not proceed to subsequent phases without confirming the success of the previous step via the outlined validation checks.

Phase 1: SPPS and Mild Cleavage of the Protected Fragment

Objective: Generate a fully protected peptide acid corresponding to sequence residues 1 through (n−1) .

  • Resin Loading: Swell 2-Chlorotrityl chloride (2-CTC) resin (1.0 eq, ~1.0 mmol/g) in dry DCM for 30 minutes. Add the Fmoc-protected penultimate amino acid (1.2 eq) and DIPEA (4.0 eq) in DCM. Agitate for 2 hours.

    • Causality: 2-CTC resin is chosen because its ester linkage is highly acid-labile. This allows the peptide to be cleaved with extremely dilute acid, preserving delicate side-chain protecting groups (Boc, tBu, Trt, Pbf) required for the downstream solution coupling.

  • Capping: Cap unreacted active sites on the resin by adding a mixture of DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

  • Elongation: Perform standard Fmoc-SPPS using 20% piperidine in DMF for deprotection, and DIC/Oxyma (or HBTU/DIPEA) for coupling the remaining amino acids.

  • Mild Cleavage: Wash the resin with DCM. Treat the resin with a cleavage cocktail of 1% TFA in DCM (v/v) for 10 minutes. Filter the eluate directly into a flask containing 10% pyridine in methanol. Repeat the cleavage step twice more.

    • Causality: Immediate neutralization of the TFA with pyridine is critical. If left in an acidic environment, highly sensitive protecting groups (especially Trt on other residues) will prematurely cleave, ruining the fragment's solubility and coupling specificity.

  • Isolation: Evaporate the neutralized filtrate under reduced pressure to ~5% of its original volume. Precipitate the protected peptide acid by adding ice-cold water. Centrifuge, decant, and lyophilize the pellet.

    • Validation Check: Analyze a 1 mg sample via LC-MS. You must observe the exact mass of the fully protected peptide acid. The absence of lower-mass peaks confirms that no side-chain protecting groups were lost during cleavage.

Phase 2: Solution-Phase Coupling with H-His(Trt)-NHMe

Objective: Attach the C-terminal N-methyl amide building block without inducing epimerization.

  • Activation: In a dry round-bottom flask, dissolve the lyophilized protected peptide acid (1.0 eq) and H-His(Trt)-NHMe (1.2 eq) in anhydrous DMF. Add HOAt (1.2 eq) and PyBOP (1.2 eq).

    • Causality: PyBOP/HOAt is selected over standard HBTU/HOBt. The nitrogen atom in the pyridine ring of HOAt provides an anchimeric assistance effect, significantly accelerating the coupling rate. A faster coupling rate drastically reduces the time the activated C-terminal carbonyl spends in a vulnerable state, thereby preventing epimerization (racemization) of the (n−1) residue.

  • Base Addition: Cool the reaction to 0°C in an ice bath. Dropwise, add DIPEA (3.0 eq). Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Validation Check: At 2 hours, take a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The system is self-validating: the reaction is complete when the mass peak of the starting protected peptide acid is entirely consumed and replaced by the mass of the protected peptide-His(Trt)-NHMe complex.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Phase 3: Global Deprotection and Purification

Objective: Remove all side-chain protecting groups to yield the final bioactive peptide.

  • Cleavage Cocktail: Treat the concentrated protected peptide with Reagent K (TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol in an 82.5 : 5 : 5 : 5 : 2.5 ratio) for 2.5 hours at room temperature.

    • Causality: The Trt group on the histidine imidazole ring is highly lipophilic and, upon cleavage by TFA, generates a highly stable, reactive trityl cation. If unmanaged, this cation will re-alkylate the peptide backbone or sensitive residues like Tryptophan and Cysteine. Thioanisole and EDT act as powerful nucleophilic scavengers to permanently trap the trityl cation.

  • Precipitation: Concentrate the cleavage mixture under a gentle stream of nitrogen to ~10% volume. Add 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with fresh ice-cold ether, and dry under a vacuum.

  • Purification: Purify the crude peptide via Preparative RP-HPLC using a C18 column and a standard Water/Acetonitrile (with 0.1% TFA) gradient.

Sources

Application

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide as a catalytic triad model

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide as a functional mimic of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide as a functional mimic of the enzymatic catalytic triad.

Introduction: The Catalytic Triad and the Quest for Synthetic Mimics

In the landscape of enzymology, the catalytic triad represents a pinnacle of evolutionary chemical precision. This conserved set of three amino acid residues—typically an acid, a base, and a nucleophile—works in concert within the active site of enzymes like hydrolases and transferases to perform catalysis with remarkable efficiency.[1][2] The canonical example found in serine proteases consists of aspartate, histidine, and serine.[3] Here, the histidine residue, stabilized by the aspartate, acts as a general base to abstract a proton from the serine's hydroxyl group. This generates a highly reactive alkoxide ion, a potent nucleophile that attacks the substrate.[4][5][6]

Understanding this mechanism has profound implications for drug design, particularly in developing inhibitors for proteases implicated in disease.[3][6][7] However, studying these complex enzymatic systems directly can be challenging. This has led to the development of small molecule models that replicate the essential functional features of the catalytic triad in a simplified, controllable system.

This guide focuses on one such model: 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide . This molecule is intelligently designed to mimic the core components of a serine protease active site.

  • The imidazole ring serves as the analogue for the catalytic Histidine residue.

  • The unprotected α-amino group functions as the nucleophile, analogous to the Serine residue.

  • The bulky trityl group protects the imidazole's N-1 position, ensuring the N-3 nitrogen is available to act as the proton acceptor (the general base), a crucial aspect of the catalytic mechanism.

By synthesizing this compound and evaluating its catalytic activity, researchers can gain fundamental insights into the principles of covalent catalysis, transition state stabilization, and the roles of proton transfer in biological reactions. This application note provides detailed, field-tested protocols for its synthesis, structural verification, and kinetic analysis as a functional catalytic triad model.

Part 1: Synthesis and Purification

The synthesis of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is a multi-step process starting from the readily available amino acid, L-histidine. The strategy involves sequential protection of reactive groups, formation of the amide bond, and selective deprotection.

Diagram 1: Synthetic Workflow

cluster_synthesis Synthesis Pathway cluster_purification Purification & Verification A L-Histidine B Step 1: Imidazole Protection (Trityl Chloride, TEA) A->B C Nα-Boc-Nτ-trityl-L-histidine B->C D Step 2: Amide Coupling (Methylamine, HBTU, DIPEA) C->D E Protected Propanamide Intermediate D->E F Step 3: Amino Deprotection (Trifluoroacetic Acid) E->F G Final Product (Target Compound) F->G H Crude Product G->H Proceed to Purification I Column Chromatography H->I J Pure Product I->J K Structural Characterization (NMR, MS, FTIR) J->K cluster_mechanism Catalytic Cycle A Catalyst + pNPA Substrate B Proton Abstraction: Imidazole base activates α-amino nucleophile A->B Step 1 C Nucleophilic Attack: Amino group attacks ester carbonyl B->C Step 2 D Tetrahedral Intermediate (Transition State) C->D Formation E Intermediate Collapse: p-nitrophenolate released D->E Collapse F Acyl-Catalyst Intermediate E->F G Hydrolysis: Water attacks acyl-intermediate F->G Step 3 H Regenerated Catalyst + Acetate G->H Release H->A Cycle Repeats

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Method

Application Note: Synthesis and Characterization of C-Terminal N-Methylated Peptide Derivatives Using H-His(Trt)-NHMe

Executive Summary The development of peptide-based therapeutics is frequently hindered by their rapid enzymatic degradation in vivo. C-terminal modification, specifically N-methylation, is a proven strategy to enhance pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is frequently hindered by their rapid enzymatic degradation in vivo. C-terminal modification, specifically N-methylation, is a proven strategy to enhance proteolytic stability and alter the hydrogen-bonding network of the peptide backbone. This application note details the solution-phase synthesis of N-methylated histidine-containing peptides—specifically neuroprotective Carnosine derivatives—using the pre-formed building block H-His(Trt)-NHMe (CAS 145695-69-8)[1].

Introduction & Rationale

Carnosine ( β -alanyl-L-histidine) is an endogenous dipeptide renowned for its free-radical scavenging, anti-glycation, and neuroprotective properties[2]. However, its therapeutic utility is severely limited by rapid hydrolysis in human plasma via the enzyme serum carnosinase (CN1)[3].

To circumvent this, researchers have developed carnosine derivatives with modified C-termini. Converting the C-terminal carboxylate to an N-methylamide completely abolishes carnosinase recognition while retaining the molecule's neuroprotective efficacy[4],[3].

While C-terminal methylamides can be synthesized via Solid-Phase Peptide Synthesis (SPPS) using specialized resins or harsh methylaminolysis cleavage, these methods often suffer from low yields, incomplete cleavage, and high rates of epimerization. Utilizing H-His(Trt)-NHMe —a protected histidine derivative where the C-terminal methylamide is already installed—enables a highly efficient, convergent solution-phase synthesis that guarantees 100% C-terminal functionalization[5].

Mechanistic Insights & Causality in Experimental Design

As a self-validating protocol, every reagent choice in this workflow serves a specific mechanistic purpose:

  • Pre-formed Building Block: Using H-His(Trt)-NHMe[1] bypasses the need for on-resin functionalization, preserving the chiral integrity of the histidine alpha-carbon.

  • Trityl (Trt) Protection: The bulky Trt group protects the basic imidazole nitrogen ( τ or π ) of histidine. This prevents the imidazole ring from acting as a nucleophile during the coupling phase, which would otherwise lead to unwanted side-chain acylation and branching.

  • HATU/DIPEA Coupling: The Trt group introduces significant steric hindrance around the alpha-amine. HATU is selected over standard EDC/HOBt because its 7-aza-benzotriazole moiety dramatically accelerates active ester formation, driving the hindered coupling to completion while suppressing racemization.

  • TIS as a Cation Scavenger: During final deprotection with TFA, the Trt group is cleaved, generating a highly stable triphenylmethyl carbocation. Triisopropylsilane (TIS) acts as a bulky hydride donor to permanently quench this electrophile. Omitting TIS would result in the catastrophic re-alkylation of the histidine imidazole ring.

Synthesis Workflow Visualization

SynthesisWorkflow N1 Reactants: Fmoc-β-Ala-OH + H-His(Trt)-NHMe N2 Amide Coupling HATU / DIPEA / DMF (RT, 2h) N1->N2 N3 Protected Dipeptide: Fmoc-β-Ala-His(Trt)-NHMe N2->N3 Liquid-Liquid Extraction N4 N-Terminal Deprotection 20% Piperidine in DMF (RT, 30 min) N3->N4 N5 Intermediate: H-β-Ala-His(Trt)-NHMe N4->N5 Precipitation N6 Side-Chain Deprotection TFA / TIS / H2O[95:2.5:2.5] (RT, 2h) N5->N6 N7 Final Product: Carnosine-NHMe (Purified via RP-HPLC) N6->N7 Ether Wash & Lyophilization

Fig 1: Solution-phase synthesis workflow of Carnosine-NHMe using H-His(Trt)-NHMe.

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling
  • Activation: Dissolve 1.0 equivalent (eq) of Fmoc- β -Ala-OH and 1.1 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir the mixture at room temperature (RT) for 5 minutes to generate the active ester.

  • Nucleophilic Attack: Add 1.0 eq of H-His(Trt)-NHMe [1] directly to the activated mixture.

  • Reaction: Stir the solution continuously at RT for 2 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 5% NaHCO3​ (aq), 5% citric acid (aq), and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Fmoc- β -Ala-His(Trt)-NHMe.

Phase 2: Fmoc Deprotection
  • Cleavage: Dissolve the protected dipeptide in a solution of 20% (v/v) Piperidine in DMF (10 mL per gram of peptide).

  • Incubation: Stir at RT for exactly 30 minutes. The piperidine will abstract the acidic fluorenyl proton, triggering a β -elimination that releases dibenzofulvene.

  • Isolation: Concentrate the solution in vacuo. Precipitate the resulting H- β -Ala-His(Trt)-NHMe intermediate by adding ice-cold diethyl ether. Centrifuge and discard the supernatant.

Phase 3: Global Deprotection (Trt Removal)
  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H2​O in a 95:2.5:2.5 (v/v/v) ratio.

  • Deprotection: Suspend the intermediate in the cleavage cocktail (10 mL per gram of peptide). Stir vigorously at RT for 2 hours. The solution will turn distinctively yellow as the stable triphenylmethyl carbocation is formed and subsequently quenched by TIS.

  • Precipitation: Concentrate the TFA under a stream of nitrogen to 1/3 of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected peptide.

  • Washing: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups.

Phase 4: Purification & Lyophilization
  • RP-HPLC: Dissolve the crude Carnosine-NHMe in a minimum volume of 5% Acetonitrile/95% Water (with 0.1% TFA). Purify using a Preparative C18 RP-HPLC column running a linear gradient of 5-40% Acetonitrile over 30 minutes.

  • Lyophilization: Pool the pure fractions (identified via MS) and lyophilize to obtain Carnosine-NHMe as a white fluffy powder.

Quantitative Data Presentation

The success of the synthesis and the biological rationale for N-methylation are validated by the physico-chemical and stability metrics outlined in Table 1. The N-methylated derivative exhibits near-total resistance to serum carnosinase compared to the native peptide[3].

Table 1: Physico-Chemical and Stability Profiling of Synthesized Derivatives

CompoundMolecular FormulaTheoretical Mass [M+H]+ Experimental Mass [M+H]+ Synthesis Yield (%)Human Serum Half-Life ( t1/2​ )
Carnosine (Native Control) C9​H14​N4​O3​ 227.11227.12N/A< 15 min
Fmoc- β -Ala-His(Trt)-NHMe C44​H41​N5​O4​ 704.32704.3588N/A
Carnosine-NHMe (Target) C10​H17​N5​O2​ 240.14240.1576> 48 hours

Note: Yield is calculated based on the starting amount of H-His(Trt)-NHMe. Serum stability data reflects resistance to CN1-mediated hydrolysis.

References

  • Title: H-His(Trt)
  • Title: Carnosine Suppliers USA (American Chemical Suppliers)
  • Title: α-Amino-N-methyl-1-(triphenylmethyl)-1H-imidazole-4-propanamide (US Biological Life Sciences)
  • Source: nih.

Sources

Application

Application Notes and Protocols for In Vitro Analysis of Trityl-Protected Histidine Amides

Introduction: The Strategic Importance of Trityl Protection in Histidine Chemistry In the intricate field of peptide synthesis and drug development, histidine represents a unique challenge and opportunity. Its imidazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Trityl Protection in Histidine Chemistry

In the intricate field of peptide synthesis and drug development, histidine represents a unique challenge and opportunity. Its imidazole side chain is a versatile functional group, capable of acting as a proton donor or acceptor, a nucleophile, and a metal ligand. However, this reactivity can also be a liability during chemical synthesis, leading to undesirable side reactions and racemization. The trityl (Trt) protecting group is a cornerstone of modern peptide chemistry, offering a robust solution for temporarily masking the imidazole nitrogen of histidine.[1][2] Its large steric profile and specific chemical properties make it particularly suitable for this role, effectively preventing racemization during peptide coupling reactions.[1]

Trityl-protected histidine amides are crucial intermediates in the solid-phase peptide synthesis (SPPS) of many biologically active peptides and peptidomimetics. The amide C-terminus is a common feature in natural peptide hormones and neurotransmitters, often conferring increased stability against enzymatic degradation. Therefore, robust in vitro assays are not merely a quality control step; they are an essential component of the development workflow, necessary to verify the successful removal of the trityl group and to characterize the functionality of the final, deprotected molecule.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for a suite of in vitro assays tailored for trityl-protected histidine amides. We will explore methods to monitor deprotection, confirm structural integrity, and evaluate the biological activity of the final product, empowering researchers to proceed with confidence in their synthetic endeavors.

The Trityl Group: A Chemist's Tool for Precision Control

The trityl group and its methoxy-substituted derivatives are favored for their unique acid lability. They are stable under the basic conditions used for Fmoc-group removal during SPPS but are readily cleaved under mild acidic conditions.[3] This orthogonality is fundamental to their utility. The rate of this acid-catalyzed cleavage can be fine-tuned by adding electron-donating methoxy groups to the phenyl rings, which stabilize the resulting trityl carbocation.[1][3]

Protecting Group Abbreviation Relative Rate of Acidic Cleavage Key Characteristics
TritylTrt1The baseline standard; requires moderately acidic conditions for removal (e.g., >50% TFA).[4][5]
MonomethoxytritylMMT~100x > TrtMore acid-labile; can often be removed with milder acids like dilute TFA or acetic acid.[1][3]
DimethoxytritylDMT~1000x > TrtHighly acid-labile; used when very mild deprotection is required. Commonly used in oligonucleotide synthesis.[1][6]

Core Assays: Monitoring the Critical Deprotection Step

The primary analytical task is to confirm the complete removal of the trityl group. Incomplete deprotection results in a heterogeneous product with potentially altered biological activity and purification challenges. The following protocols provide orthogonal methods to verify this crucial step.

Workflow for Synthesis and Deprotection Analysis

The following diagram illustrates a typical workflow in solid-phase peptide synthesis (SPPS) incorporating a trityl-protected histidine, leading to the analytical checkpoints for deprotection.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis In Vitro Analysis Resin Start: Resin Support Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 2. Couple Amino Acid (e.g., Fmoc-His(Trt)-OH) Fmoc_Deprotection->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat Steps 1-3 for Peptide Elongation Wash1->Repeat Final_Fmoc_Off Final Fmoc Deprotection Repeat->Final_Fmoc_Off Cleavage 3. Cleavage from Resin & Trityl Deprotection (e.g., 95% TFA Cocktail) Final_Fmoc_Off->Cleavage Precipitate 4. Precipitate & Wash (Cold Ether) Cleavage->Precipitate HPLC HPLC Analysis (Purity & Deprotection Check) Precipitate->HPLC MS Mass Spectrometry (Mass Verification) Precipitate->MS Functional Functional Assays (e.g., Enzyme Inhibition) HPLC->Functional

Caption: SPPS workflow for peptides containing Trt-histidine.

Protocol 2.1: Qualitative and Quantitative Spectrophotometric Monitoring

Principle: Acid-mediated cleavage of the trityl group releases the trityl carbocation, which is intensely colored and can be detected spectrophotometrically. This provides a real-time, qualitative indicator of deprotection during solid-phase synthesis.[7][8]

Step-by-Step Methodology (Qualitative):

  • Swell the peptide-resin (containing the Trt-protected histidine) in Dichloromethane (DCM).

  • Drain the solvent.

  • Add the deprotection solution (e.g., 1-2% TFA in DCM).[8]

  • Gently agitate the resin for 2-3 minutes.

  • Collect a small aliquot of the supernatant (the cleavage solution).

  • Observation: A distinct yellow-to-orange color indicates the presence of the released trityl cation.[8]

  • Repeat the acid treatment with fresh solution until the supernatant remains colorless, indicating the reaction is complete.

Step-by-Step Methodology (Quantitative - Optional):

  • Collect the colored supernatant from the first acid treatment.

  • Dilute the solution with DCM to a suitable concentration for spectrophotometric analysis.

  • Measure the absorbance at the characteristic wavelength for the trityl cation (approx. 408-435 nm, depending on the specific trityl derivative and solvent).

  • Subsequent acid washes can be measured to quantify the rate of removal until the absorbance returns to baseline.

Protocol 2.2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on hydrophobicity. The trityl group is highly hydrophobic; its removal results in a significant decrease in the peptide's retention time on a C18 column. This allows for clear confirmation of deprotection and assessment of purity.[8][9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Take a small sample of the crude, cleaved peptide post-precipitation (approx. 1 mg).

    • Dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient for a 10-30 amino acid peptide would be a linear gradient from 5% B to 65% B over 30 minutes.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Data Analysis:

    • Inject 10-20 µL of the sample.

    • The deprotected peptide will elute as a major peak at a specific retention time.

    • Incomplete deprotection will be evident as a later-eluting peak (the more hydrophobic, Trt-protected peptide).

    • Purity is assessed by integrating the area of the main peak relative to all other peaks.

Protocol 2.3: Mass Spectrometry (MS)

Principle: Mass spectrometry provides an exact molecular weight of the synthesized peptide, serving as the definitive confirmation of the trityl group's removal. The mass of a trityl group is 243.36 Da.

Step-by-Step Methodology:

  • Sample Preparation: The sample prepared for HPLC analysis is typically suitable for direct infusion or LC-MS analysis.

  • Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Analysis:

    • Calculate the theoretical average and monoisotopic mass of the desired deprotected peptide amide.

    • Acquire the mass spectrum.

    • Compare the observed mass-to-charge (m/z) ratios with the theoretical values. The absence of a mass corresponding to [Peptide+Trityl+H]⁺ and the presence of the correct [Peptide+H]⁺ confirms complete deprotection.

Post-Deprotection: Characterizing the Histidine Amide

Once deprotection is confirmed, the functional properties of the newly exposed histidine amide can be investigated.

Deprotection Mechanism and Functional Availability

The following diagram illustrates the acid-catalyzed deprotection mechanism, which makes the functional imidazole ring available for subsequent assays.

Caption: Acid-catalyzed removal of the Trt group from histidine.

Protocol 3.1: ¹H NMR Spectroscopy for Structural Confirmation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The protons on the histidine imidazole ring (C2-H and C4/5-H) have characteristic chemical shifts in the ¹H NMR spectrum. Observing these signals confirms the presence of the deprotected imidazole ring. Furthermore, pH titration monitored by NMR can reveal the pKa of the histidine residue, a critical determinant of its function.[10][11][12]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of D₂O or a 90% H₂O/10% D₂O buffer solution.

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis:

    • Identify the characteristic aromatic signals for the imidazole C2-H (typically δ 8.0-9.0 ppm) and C4/5-H (typically δ 7.0-8.0 ppm). The exact chemical shift is highly sensitive to the local environment and pH.

    • The absence of the large, broad signals from the trityl group's phenyl protons (δ 7.2-7.5 ppm) further confirms deprotection.

    • For pKa determination, acquire a series of 1D ¹H spectra at varying pH values and plot the chemical shift of the C2-H or C4/5-H proton versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[11]

Protocol 3.2: Functional Assay - Inhibition of Histidine Decarboxylase (HDC)

Principle: Many histidine amides are designed as substrate mimics or inhibitors for enzymes that process histidine. This protocol uses a colorimetric assay to measure the activity of Histidine Decarboxylase (HDC), the enzyme that converts L-histidine to histamine. The ability of the synthesized histidine amide to inhibit this reaction can be quantified.[13][14] This protocol is based on the principles used in commercially available kits.[15]

Reagent and Sample Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

  • Substrate: Prepare a 10 mM stock solution of L-Histidine in Assay Buffer.

  • Inhibitor: Prepare a stock solution of the purified, deprotected histidine amide in Assay Buffer across a range of concentrations (e.g., 10 mM to 10 µM).

  • Enzyme: Recombinant human HDC. Prepare a working solution in Assay Buffer.

  • Detection System: Use a commercial kit (e.g., based on histamine dehydrogenase activity) that produces a colorimetric or fluorescent signal proportional to the amount of histamine produced.[15]

Step-by-Step Methodology:

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Control (100% Activity): Assay Buffer, L-Histidine substrate, and Enzyme.

    • Inhibitor Wells: Assay Buffer, L-Histidine substrate, varying concentrations of the histidine amide inhibitor, and Enzyme.

    • Blank (No Enzyme): Assay Buffer, L-Histidine substrate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the HDC enzyme solution to all wells except the blanks to start the reaction.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop and Detect: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., a mix containing histamine dehydrogenase and a WST-1 probe).[15]

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Component Stock Concentration Volume per Well (µL) Final Concentration (Example)
Assay Buffer1XVaries-
L-Histidine10 mM101 mM
Histidine Amide (Inhibitor)10X Final Conc.100.1 µM - 1 mM
HDC Enzyme5X Final Conc.201X
Total Volume (Reaction) -50 -
Detection Reagent Mix2X501X
Total Volume (Detection) -100 -

Conclusion

The trityl group is an indispensable tool in the synthesis of histidine-containing peptide amides. However, its successful application hinges on the rigorous verification of its removal. The suite of in vitro assays described herein—spanning spectrophotometry, chromatography, mass spectrometry, NMR, and functional enzyme inhibition—provides a multi-faceted, self-validating workflow. By employing these protocols, researchers can ensure the chemical and structural integrity of their synthetic peptides, paving the way for accurate and reproducible downstream biological and pharmacological investigations.

References

  • Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
  • de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. [Link]

  • Moodie, E. D., et al. (2016). A convergent solid-phase strategy for the synthesis of microcin B17 and analogues. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Glen Research. (2024). Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Report 36-15. [Link]

  • Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Barlos, K. (1999). Application of the Trityl Group in Peptide Chemistry. University of Nijmegen. [Link]

  • aapptec, LLC. Peptides: Synthesis Notes. [Link]

  • Liu, C. Y., et al. (2021). A stepwise mutagenesis approach using histidine and acidic amino acid to engineer highly pH-dependent protein switches. Applied Microbiology and Biotechnology. [Link]

  • Barlos, K., et al. (1999). Im-trityl protection of histidine. Journal of Peptide Science. [Link]

  • Demirtas, I., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Organic Communications. [Link]

  • Wang, G. L., et al. (2024). Fluorescence Sensors for the Detection of L-Histidine Based on Silver Nanoclusters Modulated by Copper Ions. Molecules. [Link]

  • Zhang, Z. Y., et al. (1997). Use of 1H NMR spectroscopy and computer simulations To analyze histidine pKa changes in a protein tyrosine phosphatase. Biochemistry. [Link]

  • Lu, P., et al. (2006). Development of a high-throughput assay to measure histidine decarboxylase activity. Journal of Biomolecular Screening. [Link]

  • Phenomenex. Avoiding Depurination During Trityl-on Purification. [Link]

  • Cell Biolabs, Inc. Histidine Assay Kit. [Link]

  • Zhang, Z. Y., et al. (1997). Use of 1H NMR Spectroscopy and Computer Simulations To Analyze Histidine pKa Changes in a Protein Tyrosine Phosphatase. Biochemistry. [Link]

  • Lu, P., et al. (2006). Development of a High-Throughput Assay to Measure Histidine Decarboxylase Activity. Journal of Biomolecular Screening. [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Lata, S., et al. (2006). Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation. Journal of the American Chemical Society. [Link]

  • Lembke, H. K., & Carlson, E. E. (2020). Activity-based ATP analog probes for bacterial histidine kinases. Methods in Enzymology. [Link]

  • Kutyavin, I. V., et al. (2002).
  • Lix, K., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing TFA cleavage cocktail for 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide

Guide ID: TSC-24-01 Topic: Optimizing TFA Cleavage Cocktail for 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide Senior Application Scientist: Dr. Gemini Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TSC-24-01 Topic: Optimizing TFA Cleavage Cocktail for 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide Senior Application Scientist: Dr. Gemini

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for the trifluoroacetic acid (TFA)-mediated deprotection of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide. This molecule, a derivative of histidine, requires precise cleavage conditions to efficiently remove the trityl (Trt) protecting group from the imidazole side chain while preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving the trityl group from the imidazole nitrogen of my compound?

The core challenge lies in managing the liberated trityl cation (Trt⁺). The cleavage of the N-Trt bond by trifluoroacetic acid (TFA) is an acid-catalyzed heterolytic process that generates the desired deprotected imidazole and a highly stable, but very reactive, trityl carbocation.[1][2] If not immediately neutralized, this electrophilic cation can cause several issues:

  • Re-attachment: The Trt⁺ cation can re-alkylate the deprotected imidazole ring of another molecule.

  • Alkylation of Other Nucleophiles: If other nucleophilic residues were present in a larger peptide (such as Tryptophan or Cysteine), the Trt⁺ cation could modify them.[3]

  • Incomplete Cleavage: Insufficient acid concentration or reaction time can lead to residual protected material, complicating downstream purification.

Therefore, the cleavage cocktail is not just TFA; it is a carefully balanced mixture of acid and "scavengers" designed to irreversibly trap these reactive cations.[4]

Q2: What is the recommended baseline TFA cleavage cocktail for this specific compound and why?

For a standard, robust cleavage of a Trt group from a histidine-like imidazole, the recommended starting cocktail is Reagent R .

ComponentPercentage (v/v)Role & Mechanism
TFA 90%The primary cleavage reagent. As a strong acid, it protonates the imidazole-trityl bond, facilitating its cleavage.[1]
Thioanisole 5%A "soft" scavenger that helps to prevent re-tritylation and can assist in the removal of other protecting groups if present.[5]
1,2-Ethanedithiol (EDT) 3%A highly effective "hard" scavenger for trityl cations. Its dithiol structure rapidly and irreversibly traps the Trt⁺ ion, preventing side reactions.[5] It is particularly crucial for protecting Cysteine but is also excellent for Trt.
Anisole 2%An additional scavenger that helps to quench carbocations.

This formulation provides a multi-layered defense against the reactive trityl cation. While simpler cocktails like TFA/TIS/H₂O can work, the presence of the unprotected imidazole ring makes it a potential target for re-alkylation, justifying a more robust scavenger mixture like Reagent R, especially during initial trials.

Q3: My LC-MS analysis shows incomplete cleavage. What are the most common causes and how do I address them?

Incomplete cleavage is a common issue that can typically be resolved by adjusting the reaction parameters.

ObservationProbable CauseCorrective Action
>10% Starting Material LeftInsufficient Reaction Time: The standard 1.5-2 hour cleavage may not be enough, especially if the compound is on a solid support resin that swells poorly.[6]Extend the cleavage time to 3-4 hours. Monitor the reaction by taking a small aliquot at different time points (e.g., 2h, 3h, 4h) and analyzing it by LC-MS.
Significant Starting MaterialInadequate Reagent Volume: Too little TFA cocktail relative to the amount of substrate (especially on resin) can lead to poor mixing and incomplete reaction.Ensure a sufficient volume of the cleavage cocktail is used. A general rule for solid-phase synthesis is 8-10 mL of cocktail per gram of resin.[1] For solution-phase, ensure complete dissolution.
Minor Starting MaterialReagent Degradation: Old or improperly stored TFA or scavengers may have lost potency.Use fresh, high-purity TFA and scavengers. Ensure TFA is stored under inert gas and scavengers are protected from oxidation.
Q4: I'm observing a major impurity with a mass increase of +242 Da. What is this side product?

A mass increase of +242 Da corresponds to the mass of the trityl group. This indicates re-tritylation, where a liberated Trt⁺ cation has attached to a deprotected molecule. The most likely site of re-attachment on your specific molecule is the imidazole ring itself.

This side reaction is a clear sign that your scavenger system is insufficient to handle the concentration of trityl cations being generated.

Solution:

  • Increase Scavenger Concentration: Increase the percentage of a potent trityl scavenger like Triisopropylsilane (TIS) or 1,2-Ethanedithiol (EDT) in your cocktail. A highly effective and common cocktail for preventing trityl cation side reactions is TFA/TIS/H₂O (95:2.5:2.5) .[7] TIS is particularly effective at reducing the trityl cation to triphenylmethane.[8]

  • Cool the Reaction: Perform the cleavage at a lower temperature (e.g., 0-5 °C) to decrease the rate of the re-alkylation side reaction.[1]

Cleavage_and_Side_Reaction Start Trityl-Protected Compound TFA TFA Start->TFA Cleavage Deprotected Desired Product (Deprotected Imidazole) TFA->Deprotected Trt_cation Trityl Cation (Trt⁺) (+242 Da) TFA->Trt_cation Side_Product Side Product (Re-tritylation) Trt_cation->Deprotected Undesired Path: Re-alkylation Scavenger Scavenger (e.g., TIS, EDT) Trt_cation->Scavenger Desired Path: Scavenging Trapped Trapped Trityl (Neutralized) Scavenger->Trapped

Caption: Reaction pathways during TFA cleavage.

Experimental Protocols

Protocol 1: Standard Cleavage Using TFA/TIS/H₂O

This protocol is the recommended starting point for efficient and clean deprotection of the trityl group.

Materials:

  • 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (on or off resin)

  • Trifluoroacetic Acid (TFA), high purity (≥99%)

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • Cold Diethyl Ether (Et₂O)

  • Dichloromethane (DCM) for washing (if on resin)

  • Reaction vessel (e.g., round-bottom flask or fritted syringe)

  • Centrifuge tubes

Procedure:

  • Preparation: If your compound is on a solid-phase resin, wash the resin thoroughly with DCM (3x) to remove residual DMF and dry it under a stream of nitrogen.

  • Cocktail Formulation: In a fume hood, prepare the cleavage cocktail: TFA/H₂O/TIS (95:2.5:2.5 v/v/v) . For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of H₂O, and 0.25 mL of TIS. Cool the mixture on an ice bath for 5 minutes.[5]

  • Cleavage Reaction: Add the cold cleavage cocktail to the reaction vessel containing your compound. Use approximately 10 mL of cocktail per 0.1 mmol of substrate.

  • Incubation: Stopper the flask and allow the reaction to proceed at room temperature for 2 hours with occasional swirling.[6] The solution may turn yellow or orange due to the presence of the trityl cation.

  • Product Isolation (from Resin): Filter the cleavage solution away from the resin into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA or DCM and combine the filtrates.

  • Precipitation: Place the tube containing the TFA filtrate in an ice bath. Add 10 volumes of cold diethyl ether to precipitate the deprotected product. A white solid should form.

  • Pelleting and Washing: Centrifuge the tube to pellet the solid product. Carefully decant the ether. Wash the pellet twice by resuspending it in cold ether, centrifuging, and decanting. This removes the scavengers and cleaved trityl group byproducts.

  • Drying: After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Reconstitute a small amount of the dried product in a suitable solvent (e.g., water/acetonitrile) and analyze by HPLC and LC-MS to confirm identity and purity.

Protocol 2: Troubleshooting Workflow for Difficult Cleavages

Use this workflow if Protocol 1 results in incomplete cleavage or significant side products.

Troubleshooting_Workflow Start Start: Perform Standard Cleavage (Protocol 1) Analyze Analyze by LC-MS Start->Analyze Result Is cleavage >95% complete and purity acceptable? Analyze->Result End End: Proceed to Purification Result->End Yes Incomplete Problem: Incomplete Cleavage Result->Incomplete No (Incomplete) Side_Products Problem: Side Products (e.g., Re-tritylation) Result->Side_Products No (Impure) Action1 Action: Extend cleavage time to 4 hours. Re-analyze. Incomplete->Action1 Action2 Action: Re-cleave pellet with fresh cocktail for 1 hour. Incomplete->Action2 Action3 Action: Use stronger scavenger cocktail (e.g., add 3% EDT). Cleave at 0-5 °C. Side_Products->Action3 Action1->Analyze Action2->Analyze Action3->Analyze

Caption: A logical workflow for troubleshooting TFA cleavage.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). GenScript. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Springer. Retrieved from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • Agerbæk, M. Ø., et al. (2021). A novel method for cleaving from resin and removing acid-labile protecting groups for the Fmoc solid-phase peptide synthesis. Organic Letters, 23(1), 136-140.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Pearson, D. A., et al. (1993). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry, 58(15), 3969-3975.
  • Application Note: Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM Corporation. Retrieved from [Link]

  • Side Reactions in Solid Phase Synthesis of Histidine-Containing Peptides. (1992). International Journal of Peptide and Protein Research, 39(1), 58-62.
  • Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (1993). ResearchGate. Retrieved from [Link]

Sources

Optimization

resolving poor solubility of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide in DMF

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility issues, gelation, or aggregation when working with 2-amino-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility issues, gelation, or aggregation when working with 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (commonly referred to as H-His(Trt)-NHMe ) in N,N-Dimethylformamide (DMF).

Mechanistic Analysis: Why Does H-His(Trt)-NHMe Aggregate?

Despite DMF being a gold-standard polar aprotic solvent in peptide and organic synthesis, H-His(Trt)-NHMe frequently exhibits poor solubility or forms intractable gels. As an Application Scientist, it is critical to understand the causality behind this phenomenon to select the correct intervention:

  • Intermolecular Hydrogen Bonding: The molecule possesses an unprotected primary α -amine (a strong hydrogen bond donor) and a C-terminal N-methyl amide (a strong hydrogen bond acceptor/donor). In the absence of a protecting group on the α -amine, these molecules form a rigid, repeating intermolecular lattice (similar to β -sheet aggregation in peptides) [1].

  • Hydrophobic Mismatch: The trityl (Trt) protecting group on the imidazole side chain is massive and highly lipophilic. While DMF is excellent at solvating polar backbones, it struggles to efficiently solvate the bulky, non-polar triphenylmethyl moiety, leading to hydrophobic collapse and precipitation [2].

Experimental Protocols: Step-by-Step Troubleshooting

The following protocols are designed as a self-validating system. Start with Protocol 1 and proceed sequentially based on the observable results.

Protocol 1: Chaotropic Salt Disruption (0.8 M LiCl)

Causality: Lithium chloride (LiCl) acts as a powerful chaotropic agent in organic solvents. The small, highly charged Li + ion strongly coordinates with the amide carbonyl oxygen, while the Cl ion interacts with the free amine. This thermodynamic intervention outcompetes the intermolecular hydrogen bonds, forcing the aggregates to dissociate into solvated monomers [2].

Methodology:

  • Weigh your required mass of H-His(Trt)-NHMe into a clean, dry borosilicate glass vial.

  • Prepare a fresh stock solution of 0.8 M anhydrous LiCl in dry DMF (approximately 34 mg of LiCl per 1 mL of DMF). Note: LiCl is highly hygroscopic; use only freshly desiccated salt to prevent introducing water, which can cause side reactions during downstream couplings.

  • Add the 0.8 M LiCl/DMF solution to the compound to achieve your target concentration (typically 0.1 M to 0.2 M).

  • Vortex vigorously for 60 seconds.

  • Self-Validation Check: Inspect the vial against a light source. If the solution is completely clear, proceed with your synthesis. If the solution remains turbid or viscous after 60 seconds, the hydrophobic Trt interactions are dominating. Proceed to Protocol 2.

Protocol 2: Solvent Polarity Tuning (The "Magic Mixture")

Causality: When chaotropic salts fail, the issue is likely inadequate solvation of the lipophilic Trt group. A ternary mixture of Dichloromethane (DCM), DMF, and N-Methyl-2-pyrrolidone (NMP) at a 1:1:1 (v/v/v) ratio creates a dual-solvation environment. DCM solvates the hydrophobic Trt group, while NMP and DMF disrupt the polar backbone interactions [3].

Methodology:

  • In a separate flask, prepare the ternary solvent system: Mix equal volumes of anhydrous DCM, anhydrous DMF, and anhydrous NMP.

  • Add this solvent mixture directly to the turbid H-His(Trt)-NHMe suspension from Protocol 1 (or to fresh dry powder).

  • Sonicate the mixture in a water bath at room temperature for 3–5 minutes.

  • Self-Validation Check: The solution should clarify rapidly. If the compound dissolves but precipitates upon standing after 10 minutes, the highly volatile DCM is likely evaporating. Ensure the reaction vessel is strictly sealed.

Protocol 3: Transient Salt Formation (Amine Protonation)

Causality: If neutral solvation strategies fail, chemical modification is required. By adding a stoichiometric amount of a weak acid, the free α -amine is protonated (converted to -NH 3+​ ). This eliminates its ability to act as a neutral hydrogen bond donor to the amide and introduces electrostatic repulsion between the monomers, instantly shattering the crystal lattice.

Methodology:

  • Suspend the insoluble H-His(Trt)-NHMe in standard DMF.

  • Add 1.05 equivalents of a compatible acid (e.g., 1 M HCl in dioxane, or glacial acetic acid) relative to the amino acid.

  • Agitate gently for 2 minutes.

  • Self-Validation Check: The transition from a milky suspension to a clear solution should be nearly instantaneous. Caution: Remember to add 1.05 equivalents of a non-nucleophilic base (like DIPEA) to neutralize the salt immediately prior to your coupling step.

Quantitative Data Presentation

The following table summarizes the expected outcomes and quantitative metrics for each troubleshooting intervention to help you select the most efficient route for your specific scale.

Intervention StrategyPrimary Mechanism of ActionExpected Solubilization TimeMax Achievable Concentration
0.8 M LiCl in DMF Chaotropic disruption of H-bond network< 1 minute (Vortex)~0.2 M
DCM/DMF/NMP (1:1:1) Dual solvation of lipophilic/polar domains3–5 minutes (Sonication)> 0.3 M
1.05 eq HCl Addition Electrostatic repulsion via protonation< 2 minutes (Agitation)> 0.5 M
Mild Heating (45°C) Kinetic disruption of crystal lattice5–10 minutes (Incubation)~0.1 M (Prone to re-gelation)

Mechanistic and Workflow Visualizations

Mechanism A H-His(Trt)-NHMe (Free Base) B Intermolecular H-Bonding A->B DMF alone C Insoluble Aggregate (Gel/Precipitate) B->C D Add 0.8M LiCl in DMF C->D E Li+ Coordinates to Amide Cl- Coordinates to Amine D->E Disrupts H-Bonds F Solubilized Monomers (Clear Solution) E->F

Caption: Mechanism of LiCl-mediated disruption of H-His(Trt)-NHMe aggregation in DMF.

Workflow Start Start: H-His(Trt)-NHMe insoluble in DMF Step1 Step 1: Add 0.8M LiCl Start->Step1 Check1 Is solution clear? Step1->Check1 Step2 Step 2: Use 'Magic Mixture' (DCM:DMF:NMP 1:1:1) Check1->Step2 No Success Proceed with Synthesis Check1->Success Yes Check2 Is solution clear? Step2->Check2 Step3 Step 3: Add 1.05 eq HCl (Form Salt) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Step-by-step troubleshooting workflow for resolving H-His(Trt)-NHMe insolubility.

Frequently Asked Questions (FAQs)

Q: Why does the trityl group cause precipitation if it is supposed to enhance organic solubility? A: While the Trt group is highly lipophilic and generally improves solubility in non-polar solvents (like DCM or chloroform), DMF is a polar aprotic solvent. The massive hydrophobic bulk of the Trt group creates a "hydrophobic mismatch" in DMF. When combined with the strong hydrogen-bonding capacity of the free amine and N-methyl amide, the molecules preferentially interact with each other rather than the solvent, leading to rapid aggregation [1].

Q: Will the addition of LiCl interfere with my downstream coupling reagents (e.g., HATU, EDC)? A: Generally, no. LiCl at concentrations up to 0.8 M is a standard additive in difficult peptide syntheses and is fully compatible with uronium/aminium-based coupling reagents (HATU, HBTU) and carbodiimides (DIC, EDC) [2]. However, ensure your LiCl is strictly anhydrous, as moisture introduced by the salt will hydrolyze your active esters.

Q: Can I substitute NMP entirely for DMF to solve this issue? A: NMP is slightly less polar and a better hydrogen-bond acceptor than DMF, making it superior for disrupting aggregates. However, using 100% NMP often fails to fully solvate the Trt group. This is why the ternary "Magic Mixture" (DCM/DMF/NMP) is recommended over a pure NMP swap, as it addresses both the polar aggregation and the lipophilic solvation requirements simultaneously [3].

References

  • Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews (ACS Publications). Available at:[Link]

Troubleshooting

purification optimization for 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide using prep-HPLC

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals purifying 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals purifying 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide .

This molecule presents a "chromatographic triad" of challenges:

  • The Trityl (Trt) Group: Imparts extreme hydrophobicity and is highly acid-labile.

  • The Primary Amine: A basic center (pKa ~9.0) prone to severe peak tailing.

  • The N-methyl Amide: A polar, neutral moiety that complicates solubility in high-organic mixtures.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing multiple lower-molecular-weight peaks and low recovery of my intact product?

A1: Acid-Induced Detritylation. If you are using standard 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA), the acidic mobile phase is cleaving your protecting group. The trityl ether/amine bond is highly sensitive to acidolysis; protonation of the imidazole ring triggers heterolytic cleavage, releasing a 1[1]. Causality: TFA acts as a superacid that readily removes acid-labile protecting groups like Trt during the chromatographic run[2]. Solution: Transition to a basic mobile phase (pH 9.0–10.0). The trityl group is completely stable under basic conditions, preventing on-column degradation.

Q2: My compound is intact, but the peak shape is severely tailing (Asymmetry > 2.0). How do I fix this?

A2: Secondary Ion-Exchange Interactions. Peak tailing in basic amines is rarely a solubility issue; it is a stationary phase interaction. Standard silica columns contain residual silanol groups (Si-OH) with a pKa of approximately 4.5–4.7[3]. At a mid-range pH (5.0–7.0), these silanols ionize into negatively charged Si-O⁻ species. Simultaneously, your primary amine (pKa ~9.0) remains protonated (NH₃⁺). This creates a 4 that drags the tail of your peak[4]. Solution: Use 10 mM Ammonium Bicarbonate (pH 9.5). This high pH deprotonates your primary amine into a neutral state (NH₂), completely neutralizing the electrostatic attraction to the silanols[5].

Q3: Why does my system overpressure immediately after injection?

A3: Amphiphilic Precipitation. The bulky, hydrophobic trityl group causes the molecule to crash out of solution if the starting mobile phase is too aqueous (e.g., 5% Acetonitrile). Solution: Dissolve your sample in a stronger solvent like DMSO, and adjust your prep-HPLC gradient to start at a minimum of 30% Acetonitrile.

Part 2: Mechanistic Workflows & Visualization

G Start Crude 2-amino-N-methyl-3- (1-tritylimidazol-4-yl)propanamide CheckSol Assess Sample Solubility Start->CheckSol SolGood Soluble in ACN/H2O CheckSol->SolGood SolBad Poor Aqueous Solubility CheckSol->SolBad SelectBuffer Select Mobile Phase Buffer SolGood->SelectBuffer AddTHF Use DMSO or 20% THF Start Gradient at 30% B SolBad->AddTHF AddTHF->SelectBuffer Acidic 0.1% TFA or Formic Acid (pH 2-3) SelectBuffer->Acidic Basic 10 mM NH4HCO3 (pH 9-10) SelectBuffer->Basic AcidResult Trityl Cleavage & Loss of Product Acidic->AcidResult BasicResult Intact Trityl & Sharp Gaussian Peaks Basic->BasicResult

Workflow for prep-HPLC optimization of trityl-protected basic compounds.

Mechanism cluster_Acidic Acidic Mobile Phase (pH < 3) cluster_Mid Mid-pH Mobile Phase (pH 4-7) cluster_Basic Basic Mobile Phase (pH 9-10) A1 Protonation of Trityl-Imidazole A2 Trityl Cation Formation (Detritylation) A1->A2 M1 Ionized Silanols (SiO⁻) & Protonated Amine M2 Secondary Ion-Exchange (Severe Peak Tailing) M1->M2 B1 Deprotonated Amine & Stable Trityl Group B2 Ideal Hydrophobic Retention (Sharp Peaks) B1->B2

Mechanistic pathways of mobile phase pH effects on trityl stability and peak shape.

Part 3: Data Presentation

Table 1: Mobile Phase Modifier Comparison for Trityl-Protected Amines
Mobile Phase ModifierpH RangeTrityl (Trt) StabilityPrimary Amine StatePeak ShapeMS Compatibility
0.1% TFA ~2.0Poor (Rapid Cleavage)Protonated (NH₃⁺)Good (Ion-pairing)Moderate (Ion suppression)
0.1% Formic Acid ~2.8Poor to Moderate Protonated (NH₃⁺)TailingExcellent
10 mM Ammonium Acetate ~6.8Excellent Protonated (NH₃⁺)Severe Tailing Excellent
10 mM Ammonium Bicarbonate ~9.0 - 10.0Excellent Deprotonated (NH₂)Excellent (Sharp)Excellent (Volatile)

Note: 6 ideal for LC-MS and lyophilization, providing excellent peak shapes for basic analytes[6][7].

Part 4: Self-Validating Experimental Protocol

High-pH Prep-HPLC Purification Method

This protocol utilizes a high-pH methodology to simultaneously protect the trityl group and eliminate peak tailing. Critical Requirement: You must use a 8 (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18) to prevent stationary phase dissolution[8].

Step 1: Mobile Phase Preparation

  • Buffer A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of MS-grade water to yield a 10 mM solution.

  • Adjust the pH to 9.5 using dilute Ammonium Hydroxide ( NH4​OH ). Self-Validation Check: If pH < 8.5, the primary amine will not fully deprotonate, and tailing will persist.

  • Buffer B (Organic): 100% MS-grade Acetonitrile.

Step 2: Sample Preparation

  • Dissolve the crude 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide in a 1:1 mixture of DMSO and Acetonitrile to a concentration of 20-50 mg/mL.

  • Filter through a 0.45 µm PTFE syringe filter.

Step 3: Chromatographic Method

  • Column: High-pH stable C18 Prep Column (e.g., 150 x 21.2 mm, 5 µm).

  • Gradient: Start at 30% B (to prevent precipitation of the hydrophobic trityl group) and ramp to 80% B over 20 minutes.

  • Detection (The Self-Validating Step): Monitor UV absorbance at both 220 nm (amide backbone) and 254 nm (aromatic trityl group).

    • Validation: A single, sharp peak co-eluting at both 220 nm and 254 nm confirms the intact product. If a peak appears at 220 nm but lacks 254 nm absorbance, detritylation has occurred.

Step 4: Fraction Handling & Lyophilization

  • Collect fractions based on the 254 nm signal.

  • Because Ammonium Bicarbonate is volatile, fractions can be frozen immediately at -80°C.

  • Lyophilize directly. The buffer will sublimate completely as ammonia, carbon dioxide, and water, leaving the pure, free-base product[9].

References[6] Buffer & Eluent Preparation in HPLC – Best Practices. knauer.net. Link[4] Peak Tailing in HPLC. elementlabsolutions.com. Link[2] Reduction of cysteine-S-protecting groups by triisopropylsilane. nih.gov.Link[3] Top 10 HPLC Column Myths. chromatographyonline.com. Link[7] Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. chromatographyonline.com. Link[5] ACE News - Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. hplc.eu.Link[9] Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. researchgate.net.Link[8] Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. agilent.com. Link[1] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. peptidechemistry.org. Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Tritylimidazol-4-yl Coupling Reactions

Welcome to the Advanced Troubleshooting Guide for 1-tritylimidazol-4-yl derivatives. The triphenylmethyl (trityl or Trt) protecting group is essential for directing regioselectivity and preventing catalyst poisoning by t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 1-tritylimidazol-4-yl derivatives. The triphenylmethyl (trityl or Trt) protecting group is essential for directing regioselectivity and preventing catalyst poisoning by the free imidazole N-H. However, its massive steric bulk creates significant kinetic barriers during amide bond formation (e.g., Fmoc-His(Trt)-OH in peptide synthesis) and transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions).

This guide provides causality-driven solutions, validated protocols, and mechanistic insights to help you bypass these steric barriers without compromising product integrity.

Section 1: Solid-Phase Peptide Synthesis (SPPS) & Amide Coupling

FAQ & Troubleshooting

Q1: Why do I consistently get low coupling yields and high rates of epimerization when coupling Fmoc-His(Trt)-OH? A1: The trityl group on the imidazole N-1 position is exceptionally bulky. This steric hindrance physically shields the activated C-terminal carboxylate from nucleophilic attack by the incoming amine. Because the desired coupling reaction is kinetically slowed down, competitive side reactions dominate. The activated ester has more time to cyclize into an oxazolone intermediate, which readily undergoes base-catalyzed deprotonation at the alpha-carbon, leading to epimerization (formation of D-His)[1].

Q2: How can I overcome this steric barrier without increasing epimerization? A2: You must balance kinetic acceleration with thermal control. Utilizing microwave-assisted solid-phase peptide synthesis (MW-SPPS) accelerates the coupling rate, but temperatures must be strictly controlled. Lowering the microwave coupling temperature from 80 °C to 50 °C significantly limits the racemization of histidine while still providing enough energy to overcome the steric barrier[2]. Furthermore, substituting standard bases like DIEA with more sterically hindered bases (e.g., 2,4,6-collidine) prevents unwanted alpha-proton abstraction[2].

G A Fmoc-His(Trt)-OH Activation B Sterically Hindered Active Ester A->B C Fast Coupling (Desired Peptide) B->C Optimized MW (50°C) + Collidine D Slow Coupling (Oxazolone Formation) B->D Steric Clash Delays Attack E Racemization (D-His Byproduct) D->E Base Catalysis

Mechanistic divergence in Fmoc-His(Trt)-OH coupling driven by steric hindrance.

Validated Protocol: Microwave-Assisted Coupling of Fmoc-His(Trt)-OH

This self-validating protocol ensures high coupling efficiency while monitoring for chiral integrity.

Step 1: Resin Preparation Swell the peptidyl-resin in DMF for 20 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF (5x).

Step 2: Pre-activation (Causality Check) Why this works: HATU provides highly reactive OAt esters, while 2,4,6-collidine acts as a non-nucleophilic, sterically hindered base that cannot easily access the alpha-proton of the oxazolone intermediate.

  • Dissolve Fmoc-His(Trt)-OH (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF.

  • Add 2,4,6-collidine (10.0 eq) to the mixture. Stir for 1 minute to allow active ester formation.

Step 3: Microwave Coupling Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 50 °C for 10 minutes [2].

Step 4: Validation & Quality Control Self-Validation Check: Perform a micro-cleavage of a few resin beads using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude cleavage via LC-MS.

  • Pass: A single peak corresponding to the target mass.

  • Fail: Two closely eluting peaks with the exact target mass indicate epimerization (L-His and D-His diastereomers). If the D-His peak integrates >2%, reduce the microwave temperature to 45 °C for the next cycle and verify the quality of the collidine.

Section 2: Transition-Metal Catalyzed Cross-Coupling

FAQ & Troubleshooting

Q3: My Suzuki-Miyaura cross-coupling of 4-bromo-1-tritylimidazole is stalling at the oxidative addition step. How do I force this reaction to completion? A3: The massive cone angle of the 1-trityl group severely restricts the approach of standard bulky palladium-phosphine complexes (e.g., Pd(PPh3)4). To bypass this, you must switch to catalysts designed to accommodate or exploit this steric bulk. Recent protocols demonstrate that using a Pd(II) complex coordinated with 1-tritylimidazole itself, such as [Pd(1-tritylimidazole)2Cl2], allows for highly efficient Suzuki-Miyaura coupling even at room temperature in aqueous media (i-PrOH/H2O)[3][4].

Q4: Why protect the imidazole with a trityl group at all if it causes such steric issues during cross-coupling? A4: Unprotected NH-imidazoles readily poison palladium catalysts by forming stable, unreactive bridging complexes, and they often fail entirely in cross-coupling reactions[5]. The trityl group prevents this catalyst deactivation. The steric hindrance is a necessary trade-off that is managed through proper catalyst and ligand selection.

G Start 4-Halo-1-tritylimidazole Cat Pd(TrIm)2Cl2 Catalyst Start->Cat OxAdd Oxidative Addition Cat->OxAdd Overcomes Trt Bulk Trans Transmetalation (Arylboronic Acid) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim Product 4-Aryl-1-tritylimidazole RedElim->Product

Catalytic cycle for Suzuki-Miyaura cross-coupling of sterically hindered 1-tritylimidazoles.

Validated Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-tritylimidazole

Step 1: Catalyst and Reagent Preparation Why this works: The [Pd(1-tritylimidazole)2Cl2] precatalyst is pre-accommodated to the steric bulk of the substrate, facilitating rapid oxidative addition[4].

  • In a reaction vial, combine 4-bromo-1-tritylimidazole (0.25 mmol), the desired arylboronic acid (0.30 mmol, 1.2 eq), and K3PO4 (0.50 mmol, 2.0 eq).

Step 2: Solvent Addition Add a degassed mixture of i-PrOH and H2O (0.4 mL / 0.4 mL). The biphasic nature of this solvent system ensures the solubility of both the highly lipophilic trityl substrate and the inorganic base/boronic acid[3].

Step 3: Catalysis Add the [Pd(1-tritylimidazole)2Cl2] precatalyst (0.01 mol %). Stir the reaction mixture at room temperature for 2 to 4 hours.

Step 4: Validation & Quality Control Self-Validation Check: Monitor the reaction via TLC or LC-MS.

  • Issue: If the starting material persists but the boronic acid is consumed, protodeboronation is outcompeting the transmetalation step.

  • Correction: Verify the pH of the aqueous layer (should be strictly basic). If protodeboronation occurs, add the boronic acid in two batches or switch to a slow-addition syringe pump.

Section 3: Quantitative Data Summaries

Table 1: Impact of Coupling Conditions on Fmoc-His(Trt)-OH Yield and Epimerization

Coupling ReagentBaseTemperatureReaction TimeYield (%)D-His Formation (%)
DIC / OxymaDIEA25 °C60 min65%1.5%
HATUDIEA80 °C (MW)5 min98%>15.0%
HATUCollidine50 °C (MW)10 min96%<1.0%

Table 2: Catalyst Efficiency for Suzuki-Miyaura Coupling of 1-Tritylimidazol-4-yl Halides

Catalyst SystemSolventTemperatureCatalyst LoadingConversion (%)
Pd(PPh3)4Toluene / H2O100 °C5.0 mol %<20% (Stalled)
Pd(dppf)Cl2Dioxane / H2O80 °C2.0 mol %60%
[Pd(TrIm)2Cl2]i-PrOH / H2O25 °C0.01 mol %>95%

References

  • Source: National Institutes of Health (NIH)
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis Source: ResearchGate URL
  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides Source: ACS Publications URL
  • Pd(L-proline)
  • Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide Synthesis: A Comparative Guide

As a Senior Application Scientist overseeing analytical workflows for peptide therapeutics, I frequently encounter the analytical pitfalls associated with bulky protecting groups. The compound 2-amino-N-methyl-3-(1-trity...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical workflows for peptide therapeutics, I frequently encounter the analytical pitfalls associated with bulky protecting groups. The compound 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (Trt-His-NHMe) is a critical intermediate. The trityl (Trt) group is essential for masking the imidazole nitrogen, preventing racemization and unwanted branching during coupling steps (). However, validating its successful synthesis via mass spectrometry (MS) presents a unique physicochemical challenge: the extreme gas-phase lability of the N-trityl bond.

This guide objectively compares the performance of different MS platforms for validating Trt-His-NHMe synthesis, explaining the mechanistic causality behind experimental choices, and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Challenges in Trityl-Histidine Validation

The fragmentation of histidine-containing compounds is heavily influenced by the basicity of the imidazole ring, which readily sequesters ionizing protons (1)[1]. When a trityl group is attached to this ring, the gas-phase dissociation is dominated by the heterolytic cleavage of the N-Trt bond, yielding a highly resonance-stabilized triphenylmethyl cation (m/z 243.1174).

If mass spectrometer parameters are not precisely tuned, In-Source Fragmentation (ISF) will completely obliterate the intact precursor ion ([M+H]⁺ m/z 411.2186). This leads to false-negative results, where the analyst assumes the synthesis failed or the trityl group was lost during purification, when in reality, the degradation occurred entirely within the MS source.

G Step1 Synthesis: Fmoc-His(Trt)-OH → Trt-His-NHMe Step2 Sample Prep: Neutral pH (Avoid TFA) Step1->Step2 Step3 MS Injection: Self-Validating ISF Check Step2->Step3 ESI LC-HRMS (Orbitrap) Low Capillary Temp Step3->ESI [M+H]+ 411.2186 MALDI MALDI-TOF 9-AA Matrix Step3->MALDI Intact Mass

Synthesis workflow and MS validation pathways for Trt-His-NHMe.

Comparative Platform Analysis

Selecting the right MS platform dictates whether you observe the intact molecule or just its fragments. Below is a quantitative comparison of the three primary MS techniques used for this validation.

Table 1: Performance Comparison of MS Platforms for Trt-His-NHMe Validation

PlatformIonization SoftnessMass AccuracyTrityl PreservationLimit of DetectionBest Use Case
LC-HRMS (Orbitrap) High (Tunable)< 2 ppmExcellent (with optimized ISF)~10 fmolExact mass confirmation & impurity profiling
ESI-QqQ Moderate~1000 ppmPoor to Moderate~1 fmolHigh-throughput MRM quantification
MALDI-TOF Low (Matrix dependent)< 10 ppmPoor (with acidic matrices)~50 fmolRapid screening (requires neutral matrix)

Expert Insight: While ESI-QqQ offers superior sensitivity, HRMS (Orbitrap or Q-TOF) is the gold standard for synthetic validation. The exact mass capability (< 2 ppm) is mandatory to differentiate the intact Trt-His-NHMe (C₂₆H₂₆N₄O, exact mass 410.2107) from isobaric background contaminants often present in solid-phase synthesis cleavage cocktails (2)[2].

Self-Validating Experimental Protocols

To guarantee trustworthiness, an analytical protocol must be self-validating—meaning the method itself must alert the user if the physicochemical integrity of the sample is compromised by the instrument.

Protocol A: LC-HRMS (Orbitrap) Optimization

Causality: Trityl groups are highly acid-labile. Using 0.1% Trifluoroacetic Acid (TFA, pH ~2) in the LC mobile phase causes gradual on-column detritylation. We replace it with 0.1% Formic Acid (pH ~2.7), which provides sufficient protons for efficient electrospray ionization without driving excessive solution-phase hydrolysis (3)[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude Trt-His-NHMe in 50% Acetonitrile / 50% Water (LC-MS grade) to a final concentration of 1 µg/mL. Do not add acid to the sample vial.

  • LC Conditions: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a rapid gradient from 5% B to 95% B over 3 minutes.

  • Source Tuning (Critical): Lower the capillary temperature to 250°C (down from the standard 320°C). Reduce the S-lens RF level to 30%. Causality: High thermal energy and RF voltage accelerate the heterolytic cleavage of the N-Trt bond in the source.

  • Self-Validation Check (The ISF Ratio):

    • Extract the chromatograms for the intact precursor (m/z 411.2186) and the trityl cation (m/z 243.1174).

    • Calculate the ISF Ratio: Area(243) /[Area(411) + Area(243)].

    • Validation Gate: If the ISF Ratio > 0.15, the system fails validation. The user must iteratively lower the declustering potential/S-lens RF until the ratio drops below 15%. This ensures the m/z 411 peak accurately reflects the solution concentration.

Protocol B: MALDI-TOF Matrix Selection

Causality: Standard MALDI matrices like CHCA (α-cyano-4-hydroxycinnamic acid) and DHB (2,5-dihydroxybenzoic acid) form acidic microcrystals. During co-crystallization, these matrices actively cleave the Trt group on the target plate. We substitute them with 9-aminoacridine (9-AA), a basic matrix that protonates the sample via gas-phase proton transfer without solution-phase acidolysis.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 10 mg/mL solution of 9-AA in 70% Methanol / 30% Water.

  • Spotting: Apply 1 µL of the matrix to the target plate, followed immediately by 1 µL of the Trt-His-NHMe sample (10 µg/mL). Allow to dry at room temperature.

  • Self-Validation Check (Control Spot):

    • Spot a stable control peptide (e.g., Angiotensin II) alongside the target compound.

    • Validation Gate: If the control peptide shows a strong [M+H]⁺ signal but the target spot only yields m/z 243, the laser energy is too high, causing thermal degradation. The system is validated only when the intact m/z 411 peak intensity exceeds the m/z 243 peak by at least a 2:1 ratio.

Data Interpretation & Fragmentation Causality

When performing MS/MS (tandem mass spectrometry) on the validated precursor ion, understanding the fragmentation pathways is essential for structural confirmation.

G Precursor [M+H]+ m/z 411.2186 Intact Trt-His-NHMe TrtCation Trityl Cation m/z 243.1174 Precursor->TrtCation Lowest Energy Pathway HisNHMe [M+H-Trt]+ m/z 169.1084 Precursor->HisNHMe Neutral Trt Loss AmmoniaLoss [M+H-Trt-NH3]+ m/z 152.0818 HisNHMe->AmmoniaLoss Higher Energy CID

Gas-phase CID fragmentation pathways of protonated Trt-His-NHMe.

Mechanistic Breakdown: Upon applying Collision-Induced Dissociation (CID), the ionizing proton localized on the imidazole ring destabilizes the N-Trt bond. The lowest energy pathway is the direct expulsion of the trityl cation (m/z 243.1174). A secondary, less dominant pathway involves the neutral loss of the trityl group (as trityl alcohol or triphenylmethane depending on residual moisture), leaving the protonated histidine-N-methylamide core (m/z 169.1084). Subsequent higher-energy CID of this core yields an ammonia loss (m/z 152.0818), confirming the integrity of the N-terminal amine.

References

  • "A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Proton
  • "Synthesis and Application of Fmoc-His(3-Bum)-OH." Bris.ac.uk.
  • "Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol." NIH.gov.
  • "Synthesis of Peptides and Proteins without Cysteine Residues by Native Chemical Ligation Combined with Desulfuriz

Sources

Comparative

comparing trityl vs Boc protection for histidine N-methylamides

Histidine N-methylamides are critical structural motifs in peptidomimetics, frequently utilized to model native peptide bonds, study metalloprotein binding sites (such as Cu(II) transport in human serum albumin), and ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Histidine N-methylamides are critical structural motifs in peptidomimetics, frequently utilized to model native peptide bonds, study metalloprotein binding sites (such as Cu(II) transport in human serum albumin), and serve as C-terminal capping groups[1][2][3]. However, the synthesis of these compounds—specifically the amidation of the histidine C-terminus with methylamine—exposes the amino acid to its most notorious side reaction: base-catalyzed racemization[4].

Choosing the correct imidazole protecting group is the single most important variable in synthesizing chirally pure histidine N-methylamides. This guide provides an objective, data-driven comparison of Trityl (Trt) versus tert-Butyloxycarbonyl (Boc) protection strategies, analyzing their mechanistic impacts and experimental performance.

Mechanistic Context: The Histidine Racemization Challenge

The primary difficulty in activating histidine for amidation is the inherent basicity of its imidazole ring. The imidazole side chain contains two nitrogen atoms: the π -nitrogen (pros-nitrogen, closer to the backbone) and the τ -nitrogen (tele-nitrogen, further away).

During the activation of the C-terminus (e.g., forming an active ester to react with methylamine), the π -nitrogen can act as an intramolecular base. It abstracts the acidic α -proton, leading to the formation of an achiral ester enolate intermediate[4][5]. Upon reprotonation, the stereochemical memory of the α -carbon is lost, yielding a mixture of L- and D-isomers.

G A Activated L-Histidine (C-terminal ester) B Intramolecular Base Abstraction (by π-nitrogen) A->B Activation (Base/Heat) C Achiral Enolate Intermediate B->C D Reprotonation C->D E D-Histidine Isomer (Racemized Impurity) D->E Pathway 1 F L-Histidine Isomer (Desired Product) D->F Pathway 2

Caption: Intramolecular racemization mechanism of activated histidine via the π-nitrogen.

Trityl (Trt) vs. Boc: Chemical & Strategic Comparison

The choice between Trt and Boc hinges on how they interact with the imidazole ring during the highly basic conditions required for methylamidation.

N-Trityl (Trt) Protection: Steric Shielding

The6 is a bulky, ether-like aromatic moiety that typically protects the τ -nitrogen[6].

  • Mechanism: It relies entirely on extreme steric hindrance to prevent side reactions.

  • The Flaw in Amidation: Trt is electronically neutral. It does not pull electron density away from the imidazole ring. Consequently, the unprotected π -nitrogen remains highly basic and is fully capable of catalyzing α -proton abstraction, especially when exposed to strong bases like methylamine and coupling additives (e.g., DIPEA)[7].

N-Boc Protection: Electronic Deactivation

The 7 is a carbamate. While less sterically demanding than Trt, it fundamentally alters the electronics of the histidine side chain[7].

  • Mechanism: The carbamate carbonyl exerts a strong electron-withdrawing effect, pulling electron density out of the imidazole π -system.

  • The Advantage in Amidation: This electronic deactivation drastically lowers the pKa​ of the π -nitrogen. By rendering the π -nitrogen non-basic, Boc effectively neutralizes the intramolecular mechanism that causes racemization, preserving chiral purity even under harsh coupling conditions[5].

Quantitative Data & Performance Comparison

The following table summarizes the quantitative performance of both protecting groups during peptide coupling and activation. The data clearly illustrates the superior chiral preservation offered by Boc, particularly as reaction temperatures and activation times increase.

ParameterFmoc-His(Trt)-OHFmoc-His(Boc)-OH
Chemical Nature Bulky aromatic ether[6]Carbamate[6]
Primary Protection Mechanism Steric hindranceElectronic deactivation
D-Isomer Formation (50 °C, 10 min) 6.8%[7]0.18% [7]
D-Isomer Formation (90 °C, 10 min) >16.0%[7]0.81% [7]
Cleavage Conditions Mild acidic (TFA)[6]Strong acidic (TFA)[6]

Experimental Workflow: Synthesis of Ac-His-NHMe

To objectively demonstrate the causality of these protecting groups, the following protocol details the solution-phase synthesis of Acetyl-Histidine N-methylamide (Ac-His-NHMe). This protocol is designed as a self-validating system : the final analytical step directly quantifies the success or failure of the chosen protecting group.

Phase 1: Activation and Amidation
  • Preparation: Dissolve 1.0 eq of Fmoc-His(Boc)-OH (or Fmoc-His(Trt)-OH for comparison) in anhydrous DMF (0.1 M).

  • Activation: Add 1.1 eq of HATU. Stir for 2 minutes to form the active OAt ester.

  • Nucleophile Introduction: Add 1.5 eq of Methylamine hydrochloride.

  • Base Addition (Critical Step): Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is required to neutralize the HCl salt and liberate the methylamine nucleophile. This creates a highly basic environment. If Trt is used, the electronically active π -nitrogen will immediately begin abstracting the α -proton. If Boc is used, the deactivated ring resists this basic shock.

  • Reaction: Stir at room temperature for 2 hours.

Phase 2: N- α Deprotection and Capping
  • Fmoc Removal: Treat the reaction mixture with 20% piperidine in DMF for 20 minutes to remove the N- α Fmoc group.

  • Acetylation: Add 5.0 eq of Acetic Anhydride and 5.0 eq of pyridine. Stir for 30 minutes to yield the fully protected Ac-His(PG)-NHMe.

Phase 3: Global Deprotection
  • Cleavage: Concentrate the mixture and treat the residue with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Causality: Both Trt and Boc are acid-labile and will be cleaved by TFA[6]. Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the cleaved Trt or t-butyl cations from re-alkylating the imidazole ring.

  • Precipitation: Precipitate the crude Ac-His-NHMe in cold diethyl ether and centrifuge.

Phase 4: System Validation (Chiral HPLC)
  • Analysis: Dissolve the crude peptide in water and inject it into a Chiral RP-HPLC system (e.g., utilizing a Chiralpak stationary phase).

  • Validation: Integrate the peaks corresponding to L-Ac-His-NHMe and D-Ac-His-NHMe. A successful Boc-protected synthesis will yield <1% D-isomer, validating the electronic deactivation theory, whereas the Trt-protected parallel will typically show >5% D-isomer[7].

Workflow Start Fmoc-His-OH Starting Material Split Select Imidazole Protecting Group Start->Split Trt Trityl (Trt) Protection (Steric Shielding Only) Split->Trt Boc Boc Protection (Electronic Deactivation) Split->Boc Amidation Coupling with Methylamine (Basic Environment) Trt->Amidation Boc->Amidation CleavageTrt TFA Cleavage Amidation->CleavageTrt Trt Route CleavageBoc TFA Cleavage Amidation->CleavageBoc Boc Route ResultTrt His-NHMe (High D-Isomer Impurity) CleavageTrt->ResultTrt ResultBoc His-NHMe (High Chiral Purity) CleavageBoc->ResultBoc

Caption: Comparative synthesis workflow for histidine N-methylamides using Trt vs. Boc strategies.

Conclusion & Selection Matrix

When synthesizing histidine N-methylamides, the choice of protecting group dictates the stereochemical fate of the molecule.

  • Select Fmoc-His(Trt)-OH only if you are performing standard solid-phase peptide synthesis where the C-terminus is already anchored to a resin, and basicity is strictly controlled.

  • Select Fmoc-His(Boc)-OH as the mandatory standard for C-terminal amidation with methylamine. Because methylamine acts as both a nucleophile and a strong base, the electronic deactivation provided by the Boc carbamate is absolutely essential to prevent the π -nitrogen from triggering runaway racemization[4][7].

Sources

Validation

LC-MS Comparative Analysis of 2-Amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide Impurities

Executive Summary The molecule 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (Trt-His-NHMe) is a critical protected intermediate utilized in the synthesis of complex peptide therapeutics and non-peptide angiotens...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (Trt-His-NHMe) is a critical protected intermediate utilized in the synthesis of complex peptide therapeutics and non-peptide angiotensin II receptor antagonists. While the triphenylmethyl (trityl) group effectively protects the histidine imidazole ring during synthesis, it generates a highly complex impurity profile. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for resolving these impurities, demonstrating why standard Reversed-Phase (RP) C18 columns fail to resolve critical regioisomers, and how alternative stationary phases leveraging π−π interactions provide a superior, self-validating analytical solution.

The Analyte and Impurity Landscape

During the synthesis and storage of Trt-His-NHMe, several process-related and degradation impurities emerge. Accurate LC-MS profiling must account for:

  • Impurity A (N-3 Regioisomer): Tritylation of histidine can inadvertently occur at the N-3 position rather than the desired N-1 position. This regioisomer shares an identical exact mass and nearly identical hydrophobicity with the active product. Similar N-3 imidazole regioisomers have been flagged as critical, hard-to-separate quality attributes in the synthesis of sartans like Olmesartan [[1]]([Link]) and Losartan .

  • Impurity B (Detritylated Degradant): The bulky trityl group is highly acid-labile. Exposure to low pH yields the free imidazole species ([M+H]⁺ m/z 169.1).

  • Impurity C (Desmethyl Variant): Incomplete N-methylation during amide formation yields the primary amide ([M+H]⁺ m/z 397.2).

Mechanistic Causality: Column Chemistry Selection

A common pitfall in analytical method development is the default reliance on standard C18 columns. Standard C18 phases separate analytes based purely on hydrophobic dispersion forces. Because the N-1 and N-3 trityl regioisomers possess virtually identical hydrophobic surface areas, C18 columns frequently result in co-elution.

To break this selectivity bottleneck, a Phenyl-Hexyl stationary phase is required. The causality behind this choice lies in molecular geometry: the Phenyl-Hexyl phase introduces π−π interactions between the stationary phase's phenyl rings and the three phenyl rings of the analyte's trityl protecting group. The slight steric differences in how the N-1 and N-3 attachments present the trityl group spatially allow the Phenyl-Hexyl phase to selectively retain one isomer over the other .

ColumnSelectivity Start Impurity Mixture (Trt-His-NHMe + Regioisomers) C18 Standard C18 Column (Hydrophobic Interactions) Start->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interactions) Start->Phenyl Coelution Co-elution of N-1 & N-3 Trityl Regioisomers (Rs < 1.0) C18->Coelution Insufficient Selectivity Resolution Baseline Resolution of Regioisomers (Rs > 2.0) Phenyl->Resolution Enhanced Selectivity

Workflow demonstrating column selectivity for N-1/N-3 trityl regioisomers.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing a standard sub-2 µm C18 column against a sub-2 µm Phenyl-Hexyl column for the analysis of Trt-His-NHMe and its impurities.

Parameter / AnalyteStandard C18 (e.g., BEH C18)Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl)Analytical Advantage
Retention Time (Trt-His-NHMe) 4.2 min4.8 minEnhanced retention of bulky aromatic groups.
Resolution (N-1 vs. N-3 Isomer) 0.8 (Co-elution) 2.4 (Baseline) π−π selectivity differentiates steric presentation.
Peak Asymmetry (Tf) 1.4 (Tailing observed)1.05 (Symmetrical)Phenyl-Hexyl surface charge minimizes secondary interactions.
LOD (Detritylated Impurity) 5 ng/mL2 ng/mLSharper peak shapes yield higher S/N ratios.
Mass Accuracy (MS/MS) < 3 ppm< 3 ppmEquivalent (Detector dependent).

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal standards and specific pH controls to prevent artifact generation during analysis.

Sample Preparation & System Validation

Causality Check: Why use 0.1% Formic Acid (FA) instead of Trifluoroacetic Acid (TFA)? TFA causes severe ion suppression in positive electrospray ionization (ESI+). Furthermore, strong acids (pH < 2.0) will artificially cleave the trityl group during sample prep. 0.1% FA provides a pH of ~2.7, which is the exact sweet spot to protonate the primary amine (pKa ~9.0) and imidazole ring (pKa ~6.0) for optimal MS sensitivity, without rapidly hydrolyzing the trityl protection .

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Methanol is chosen over acetonitrile to maximize the solubility of the highly lipophilic trityl moiety.

  • Internal Standard (IS) Spiking: Spike the diluent with 50 ng/mL of a stable isotope-labeled standard (e.g., d3-Trt-His-NHMe). This self-validates the assay by correcting for any matrix-induced ion suppression.

  • System Suitability Testing (SST): Before analyzing unknown samples, inject a known resolution standard containing a 1:1 mixture of N-1 and N-3 regioisomers. Validation Gate: The system must demonstrate a Resolution ( Rs​ ) ≥2.0 between the isomers to proceed.

LC-MS/MS Instrumental Setup
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 40°C (Lowers mobile phase viscosity, improving mass transfer and peak sharpness).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

MS/MS Fragmentation Dynamics

Understanding the collision-induced dissociation (CID) pathways is critical for setting up Multiple Reaction Monitoring (MRM) transitions. The parent ion ([M+H]⁺ m/z 411.2) undergoes highly predictable fragmentation. The dominant pathway is the cleavage of the acid-labile carbon-nitrogen bond connecting the trityl group to the imidazole ring, yielding the highly stable, conjugated triphenylmethyl cation at m/z 243.1.

A secondary, highly diagnostic fragment is the histidine immonium ion at m/z 110.1, which confirms the structural integrity of the underlying imidazole-amino backbone .

Fragmentation Parent [M+H]+ m/z 411.2 Trt-His-NHMe Trityl [Trt]+ m/z 243.1 Triphenylmethyl Cation Parent->Trityl Neutral loss of His-NHMe (168 Da) Detritylated [M+H-Trt]+ m/z 169.1 Des-trityl Fragment Parent->Detritylated Neutral loss of TrtOH/Trt (242 Da) Immonium Immonium Ion m/z 110.1 Imidazole ring Detritylated->Immonium Loss of Amide/Amine

ESI+ collision-induced dissociation (CID) fragmentation pathway.

By tracking the m/z 411.2 243.1 transition for quantification, and the m/z 411.2 110.1 transition as a qualifier, analysts can ensure absolute specificity against background matrix noise.

References

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • HNE Michael Adducts to Histidine and Histidine-Containing Peptides as Biomarkers of Lipid-Derived Carbonyl Stress in Urines: LC−MS/MS Profiling Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Source: Asian Journal of Chemistry URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of Synthesized H-His(Trt)-NHMe

Introduction: The Imperative of Purity in Peptide Chemistry In the landscape of peptide synthesis and drug development, the chemical integrity of building blocks is paramount. H-His(Trt)-NHMe, a trityl-protected histidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Peptide Chemistry

In the landscape of peptide synthesis and drug development, the chemical integrity of building blocks is paramount. H-His(Trt)-NHMe, a trityl-protected histidine methylamide, is a crucial intermediate, valued for its ability to mitigate racemization and side reactions associated with the histidine imidazole side chain during peptide synthesis.[1][2] However, the very features that make the trityl group an effective protector—its bulk and acid lability—also introduce specific challenges in synthesis and purification.[3][4]

The ultimate success of a synthesis, whether for a research-grade peptide or a potential therapeutic, hinges on the purity of its constituent parts. Impurities, even in trace amounts, can lead to the generation of deletion sequences, truncated products, or peptides with altered pharmacological properties.[5][6] This guide provides an in-depth comparison of the core analytical techniques used to validate the purity of synthesized H-His(Trt)-NHMe. It is designed for researchers, scientists, and drug development professionals who require not just data, but a validated, trustworthy assessment of their material's quality. We will explore the causality behind methodological choices, presenting each technique as part of a self-validating system for comprehensive quality control.

Anticipating the Adversaries: Common Impurities in H-His(Trt)-NHMe Synthesis

A robust validation strategy begins with understanding the potential impurities that can arise during the synthesis of H-His(Trt)-NHMe. These often include:

  • Starting Materials: Unreacted L-histidine methylamide or trityl chloride.

  • Process-Related Impurities:

    • Detritylated Species (H-His-NHMe): Resulting from premature loss of the trityl group due to exposure to acidic conditions.[4]

    • Diastereomers (D-His(Trt)-NHMe): Histidine is notoriously prone to racemization (epimerization) at the α-carbon during activation and coupling, a key reason for using the bulky Trt protecting group.[1]

    • By-products: Such as triphenylmethanol, formed from the cleaved trityl cation reacting with water.

  • Residual Solvents and Reagents: Solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or bases like N,N-diisopropylethylamine (DIPEA) used during the synthesis.

An effective analytical workflow must be capable of separating, identifying, and quantifying these potential contaminants with high confidence.

Core Validation Techniques: A Comparative Analysis

No single technique can provide a complete picture of purity. Instead, a multi-modal approach, where the strengths of one method compensate for the limitations of another, is the gold standard. We will compare the four pillars of purity validation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the primary tool for assessing the purity of synthesized peptides and their derivatives.[7] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The significant hydrophobicity of the trityl group in H-His(Trt)-NHMe dictates its chromatographic behavior, leading to strong retention on an RP column.

Causality of Experimental Choices: The use of a gradient elution (typically with water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid, TFA) is critical.[8] A gradient allows for the effective elution of the highly retained H-His(Trt)-NHMe while providing sufficient resolution to separate it from less hydrophobic impurities, such as the fully deprotected H-His-NHMe, which will elute much earlier. Detection is typically performed at a low UV wavelength (214-220 nm) where the peptide backbone absorbs, ensuring that most process-related impurities are visible.

Experimental Protocol: RP-HPLC Purity Assay

  • Sample Preparation: Accurately weigh and dissolve the H-His(Trt)-NHMe sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[8]

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B (linear gradient)

    • 25-28 min: 90% B

    • 28-30 min: 90% to 30% B (return to initial conditions)

    • 30-35 min: 30% B (equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

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HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in ACN/H2O prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject onto C18 Column prep3->analysis1 Prepared Sample analysis2 Gradient Elution (TFA/ACN/H2O) analysis1->analysis2 analysis3 UV Detection (220 nm) analysis2->analysis3 data1 Integrate All Peaks analysis3->data1 Chromatogram data2 Calculate Area % data1->data2 data3 Purity Report data2->data3

Caption: General workflow for RP-HPLC purity analysis of H-His(Trt)-NHMe.

Mass Spectrometry (MS): The Arbiter of Identity

While HPLC quantifies purity based on chromatographic peaks, it does not confirm the identity of those peaks. Mass spectrometry addresses this by measuring the mass-to-charge ratio (m/z) of the analyte, providing definitive confirmation of its molecular weight.[9][10] For H-His(Trt)-NHMe (C₂₆H₂₆N₄O), the expected monoisotopic mass is approximately 410.21 Da.

Causality of Experimental Choices: Electrospray Ionization (ESI) is the preferred ionization technique for this type of molecule as it is a "soft" method that minimizes fragmentation, allowing for clear observation of the protonated molecular ion [M+H]⁺.[7] Coupling HPLC directly to the mass spectrometer (LC-MS) is the most powerful approach. This allows for the assignment of a mass to every peak in the chromatogram, enabling the unambiguous identification of impurities like the detritylated product (mass loss of 242 Da) or oxidized species (mass gain of 16 Da).[5][7]

Experimental Protocol: LC-MS Identity Confirmation

  • Sample Preparation & HPLC: Prepare and run the sample as described in the HPLC protocol above. The eluent from the HPLC column is directed into the mass spectrometer.

  • Mass Spectrometer:

    • Instrument: ESI-Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Source Temperature: ~120-150°C.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the [M+H]⁺ ion for H-His(Trt)-NHMe at m/z ≈ 411.2.

    • Extract mass spectra for all impurity peaks. Compare the observed masses to the theoretical masses of potential impurities (e.g., detritylated product [M+H]⁺ at m/z ≈ 169.1).

dot

LCMS_Workflow cluster_separation LC Separation cluster_ms MS Detection cluster_data Data Analysis lc1 Sample Injection lc2 RP-HPLC Separation lc1->lc2 ms1 ESI Ionization (+) lc2->ms1 Column Eluent ms2 Mass Analysis (e.g., TOF) ms1->ms2 data1 Extract Ion Chromatograms ms2->data1 Raw Data data2 Analyze Mass Spectra of Each Peak data1->data2 data3 Identity Confirmation & Impurity ID data2->data3

Caption: Workflow for LC-MS based identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides unequivocal structural confirmation by probing the chemical environment of each atom (primarily ¹H and ¹³C).[11][12] It is the only technique that can definitively confirm the presence of all structural components—the trityl group, the histidine imidazole ring, the amino acid backbone, and the N-methyl amide—and their correct connectivity. Furthermore, Quantitative NMR (qNMR) allows for a highly accurate purity assessment against a certified internal standard, providing a direct measure of mass purity without reliance on the response factor of the analyte.[13][14][15]

Causality of Experimental Choices: A high-field instrument (e.g., 500 or 600 MHz) is recommended to achieve maximum signal dispersion, which is crucial for resolving the complex aromatic region (15 protons from the Trt group, 2 from the imidazole ring) and identifying subtle impurities. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent choice as it solubilizes the compound well and its residual peak does not interfere with key analyte signals. The presence of the large, symmetrical trityl group gives a characteristic multiplet between 7.2-7.5 ppm, while the distinct signals for the imidazole protons and the N-methyl group provide clear diagnostic handles for structural verification.

Experimental Protocol: ¹H NMR Structural & Purity Verification

  • Sample Preparation (for qNMR):

    • Accurately weigh ~10 mg of H-His(Trt)-NHMe and ~1 mg of a certified internal standard (e.g., maleic acid) into a vial.[15]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Instrument: 500 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H quantitative acquisition.

    • Key Parameters: Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery, which is critical for accurate quantification.

  • Data Analysis:

    • Structural Verification: Assign all major resonances and confirm they match the expected structure of H-His(Trt)-NHMe. Key signals: Trityl group (multiplet, ~7.2-7.5 ppm), imidazole C2-H and C5-H, α-CH, β-CH₂, and N-CH₃.

    • Purity Calculation (qNMR): Integrate a well-resolved signal from the analyte (e.g., the N-CH₃ singlet) and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weights, and masses of the analyte and standard.

dot

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_data Data Analysis prep1 Accurately Weigh Analyte & Internal Standard prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1H Spectrum (High Field) prep3->acq1 Prepared Sample acq2 Ensure Full Relaxation (Long D1 Delay) acq1->acq2 data1 Assign Resonances (Structural Verification) acq2->data1 FID Data data2 Integrate Analyte & Std Peaks data1->data2 data3 Calculate Absolute Purity data2->data3

Caption: Workflow for structural verification and purity by qNMR.

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis (CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a pure, homogenous sample. This technique provides a fundamental check on the compound's empirical formula. For H-His(Trt)-NHMe (C₂₆H₂₆N₄O), the theoretical percentages are approximately C: 76.07%, H: 6.38%, and N: 13.65%.

Causality of Experimental Choices: This method is chosen as an orthogonal technique that is insensitive to the types of organic, structurally similar impurities that might co-elute in HPLC. A significant deviation (typically >0.4%) from the theoretical values indicates the presence of impurities such as inorganic salts (which would depress the C, H, N percentages) or residual solvents that alter the elemental ratios. The sample must be meticulously dried beforehand, as residual water or solvents will invalidate the results.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Dry the H-His(Trt)-NHMe sample under high vacuum for several hours to remove all traces of water and volatile solvents.

  • Analysis: Submit a precisely weighed amount (typically 1-3 mg) of the dried sample for analysis via a CHN combustion analyzer.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N to the theoretical values. The results should fall within the accepted tolerance of ±0.4%.

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CHN_Workflow prep Dry Sample (High Vacuum) weigh Weigh Sample (1-3 mg) prep->weigh analyze Combustion Analysis weigh->analyze compare Compare Experimental % vs. Theoretical % analyze->compare report Compositional Purity Report compare->report

Caption: Workflow for elemental composition analysis.

Data Summary and Integrated Validation Strategy

The following table summarizes the comparison of the described techniques.

Technique Primary Purpose Key Information Provided Strengths Limitations
RP-HPLC QuantificationRelative purity, impurity profileHigh resolution, robust, excellent for quantificationIdentity is not definitive, co-elution possible
Mass Spectrometry IdentificationMolecular weight of main peak and impuritiesUnambiguous mass confirmation, high sensitivityNot inherently quantitative, ion suppression effects
NMR Spectroscopy Structure ElucidationDefinitive molecular structure, atom connectivityUnambiguous structural proof, can be quantitative (qNMR)Lower sensitivity, higher sample requirement, costly
Elemental Analysis Compositional VerificationElemental percentages (C, H, N)Verifies empirical formula, detects inorganic impuritiesNot specific, requires highly pure and dry sample

Recommended Integrated Workflow

A self-validating and trustworthy assessment of H-His(Trt)-NHMe purity should follow an integrated approach.

dot

Integrated_Workflow start Synthesized H-His(Trt)-NHMe hplc Step 1: RP-HPLC (Purity > 98%?) start->hplc lcms Step 2: LC-MS (Correct Mass?) hplc->lcms Yes fail Reject or Repurify hplc->fail No nmr Step 3: 1H NMR (Correct Structure?) lcms->nmr Yes lcms->fail No chn Step 4: Elemental Analysis (Correct Composition?) nmr->chn Yes nmr->fail No pass Release Material (High Purity Confirmed) chn->pass Yes chn->fail No

Caption: Recommended integrated workflow for purity validation.

  • Initial Screening (HPLC): Begin with RP-HPLC to quickly assess the purity profile. This determines if the material is worth advancing to more resource-intensive tests.

  • Identity Confirmation (LC-MS): Immediately confirm the identity of the main peak and tentatively identify major impurities by their mass.

  • Structural Proof (NMR): Use ¹H NMR to provide definitive structural confirmation. If an absolute purity value is required, perform a qNMR experiment.

  • Final Check (Elemental Analysis): As a final, orthogonal verification, confirm the elemental composition matches the theoretical formula.

By systematically applying this workflow, where each step validates the previous one, researchers can have the highest degree of confidence in the purity and identity of their synthesized H-His(Trt)-NHMe, ensuring the integrity of their subsequent research and development efforts.

References

  • Vertex AI Search Result.
  • BenchChem. (2025, December). An In-depth Technical Guide to the Applications of H-His(Trt)-OH in Biochemical Research.
  • Bharti, A., Kumbhare, R. M., & Jeyaseelan, C. (2021, October 7). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient.
  • APExBIO. H-His(Trt)
  • SIELC Technologies. (2022, January 27). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column.
  • ResearchGate.
  • Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side Reactions in Solid Phase Synthesis of Histidine-Containing Peptides. Characterization of Two Major Impurities by Sample Displacement Chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58-62.
  • Waters.
  • ResearchGate. (2025, August 10).
  • Creative Proteomics. MS Peptide Purity Analysis.
  • BenchChem. (2025). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
  • BenchChem. Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt).
  • Creative Peptides.
  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
  • MDPI. (2025, February 2).
  • BOC Sciences. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
  • Sigma-Aldrich. H-His(Trt)-OMe.HCl | 32946-56-8.
  • Fantoni, T., et al. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
  • ResearchGate.
  • Huang, T., et al. (2023, January 24). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • KNAUER. Determination of 17 AQC derivatized - Amino acids in baby food samples.
  • ResearchGate. optimization of deproteinization methods, hplc method development and validation for quantification of 6β-hydroxytestosterone in cell culture media.
  • BenchChem. (2025). Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.
  • MedChemExpress. H-His(trt)
  • Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363.
  • Houben-Weyl. (n.d.). 7.5 High Resolution NMR Spectroscopy. In Analytics of Synthetic Peptides.
  • Yang, H.-H., et al. (2010). Development and Validation of an HPLC Method for Determination of Purity of Sn-ADAM, a Novel Precursor of Serotonin Transporter. Journal of Food and Drug Analysis, 18(5), 307-315.
  • University of Nijmegen. Application of the Trityl Group in Peptide Chemistry.
  • National Center for Biotechnology Inform
  • BTP. Protein Mass Spectrometry: A Comprehensive Comparison of Peptide Purity Detection Methods.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • Shimadzu. Peptide and Protein Analysis – Pharmaceuticals & Biopharmaceuticals.
  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-28.
  • Monakhova, Y. B., et al. (2024, December 15). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • National Center for Biotechnology Information. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. PMC.

Sources

Validation

Strategic Imidazole Masking: A Comparative Guide to 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide vs. Unprotected Histidine N-methylamide

As a Senior Application Scientist in peptide chemistry and drug development, one of the most critical decisions in synthetic route design is the management of reactive side chains. Histidine is notoriously one of the mos...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and drug development, one of the most critical decisions in synthetic route design is the management of reactive side chains. Histidine is notoriously one of the most problematic amino acids in organic synthesis[1].

This guide provides an in-depth, objective comparison between two critical building blocks: 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (commonly referred to as H-His(Trt)-NHMe) and unprotected histidine N-methylamide (H-His-NHMe). By analyzing their mechanistic divergence, performance metrics, and handling protocols, researchers can optimize their synthetic workflows for higher yield, better atom economy, and reduced impurity profiles.

Mechanistic Divergence: The Causality of Protection

The core structural difference between these two molecules is the presence of a triphenylmethyl (Trityl or Trt) protecting group on the τ -nitrogen of the imidazole ring. This single modification fundamentally alters the molecule's reactivity, solubility, and downstream processing requirements.

The Unprotected Vulnerability (H-His-NHMe)

The imidazole ring of unprotected histidine is amphoteric, acting as both a potent nucleophile and a general base. When H-His-NHMe is exposed to activated electrophiles (such as carbodiimides like DIC, or active esters like NHS/Fmoc-OSu), the unprotected τ -nitrogen undergoes rapid N-acylation[2]. This forms a highly reactive imidazolide intermediate.

  • The Consequence: This intermediate can either trigger racemization at the α -carbon or act as an acyl-transfer catalyst, generating branched impurities that are notoriously difficult to separate via reverse-phase HPLC[1].

The Trityl Shield (H-His(Trt)-NHMe)

To circumvent these side reactions, the Trt group is introduced. The massive steric bulk of the three phenyl rings acts as a physical shield, completely masking the nucleophilicity of the imidazole nitrogen[3].

  • The Consequence: Reactions are forced to be strictly regioselective, occurring only at the α -amine. However, this protection introduces extreme hydrophobicity and necessitates harsh acidic conditions (e.g., 90-95% Trifluoroacetic acid) for downstream removal, which can degrade acid-sensitive payloads or conjugates[4].

Mechanism cluster_unprotected Unprotected Pathway (Side Reactions) cluster_protected Trt-Protected Pathway (Regioselective) Acyl Acyl Donor (e.g., Fmoc-OSu) His H-His-NHMe Acyl->His HisTrt H-His(Trt)-NHMe Acyl->HisTrt Desired1 N-alpha Acylated (Desired) His->Desired1 Alpha-amine attack SideProduct N-alpha & N-im Di-acylated (Imidazolide Impurity) His->SideProduct Imidazole attack Desired2 N-alpha Acylated (Pure Product) HisTrt->Desired2 Alpha-amine attack Blocked Imidazole Acylation BLOCKED HisTrt->Blocked Steric Shielding

Mechanistic divergence of acyl transfer in unprotected vs. Trt-protected histidine derivatives.

Comparative Performance Data

The decision to use protected versus unprotected histidine methylamide dictates the solvent system and coupling reagents required. The following table synthesizes quantitative performance metrics based on standard peptide synthesis conditions.

ParameterH-His(Trt)-NHMe (Protected)H-His-NHMe (Unprotected)
Primary Utility Complex multi-step synthesisDirect assays, green chemistry SPPS
Solubility (DCM / DMF) Excellent (>100 mg/mL)Poor (<5 mg/mL)
Solubility (Aqueous) InsolubleExcellent (>50 mg/mL)
N-Acylation Susceptibility < 1% (Sterically blocked)High (~30% with DIC/Carbodiimides)[2]
Atom Economy Low (Bulky protecting group)High (Green chemistry compliant)[2]
Deprotection Requirement 90-95% TFA + Scavengers[5]None (Ready for direct use)
Coupling Reagent Compatibility Universal (DIC, HATU, PyBOP)Restricted (Requires PyBOP to avoid acylation)[2]

Workflow Logic and Decision Matrix

Choosing between these two reagents is a function of the downstream chemical environment. If your synthesis involves strong electrophiles, Trt protection is mandatory. However, if you are utilizing phosphonium-based coupling reagents (like PyBOP) which are unreactive toward the imidazole nitrogen, unprotected histidine can be utilized to improve atom economy and avoid harsh TFA cleavage[2].

DecisionTree Start Evaluate Synthesis Route & Downstream Conditions Q1 Are strong electrophiles (e.g., DIC, Active Esters) used? Start->Q1 Q2 Are target molecules stable in concentrated acid (95% TFA)? Q1->Q2 Yes DirectAssay Direct Biological Assay or Metal Chelation? Q1->DirectAssay No Trt Select: H-His(Trt)-NHMe (Sterically Protected) Q2->Trt Yes Unprotected Select: H-His-NHMe (Unprotected) Q2->Unprotected No (Requires mild conditions) DirectAssay->Unprotected Yes

Decision matrix for selecting between Trt-protected and unprotected histidine N-methylamide.

Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems designed to empirically verify the performance of these molecules in your specific laboratory environment.

Protocol 1: Self-Validating Acylation Susceptibility Assay

Purpose: To quantify the protective efficacy of the Trt group against an acyl donor before committing to a large-scale synthesis. Causality: By exposing both variants to an excess of an acylating agent, LC-MS can be used to track the formation of the +Acyl mass shift on the imidazole ring, verifying if your chosen coupling conditions are mild enough for unprotected histidine.

  • Preparation: Prepare 10 mM stock solutions of H-His(Trt)-NHMe (in DMF) and H-His-NHMe (in 1:1 DMF/Water due to solubility).

  • Reaction: To 1 mL of each solution, add 2.0 equivalents of Fmoc-OSu (or your specific activated ester) and 2.0 equivalents of N,N-Diisopropylethylamine (DIEA).

  • Incubation: Stir at room temperature for 60 minutes.

  • Quenching: Quench the reaction by adding 100 µL of primary amine (e.g., ethanolamine) to consume unreacted Fmoc-OSu.

  • Analysis: Analyze both crude mixtures via LC-MS.

    • Expected Result: The H-His(Trt)-NHMe trace will show a single peak corresponding to the N- α -Fmoc product. The H-His-NHMe trace will show a complex mixture including the di-acylated (N- α , N- τ ) imidazolide impurity.

Protocol 2: Global Deprotection of the Trityl Group

Purpose: To safely remove the Trt group from H-His(Trt)-NHMe incorporated peptides without causing re-alkylation side reactions. Causality: The cleavage of the Trityl ether/amine bond generates a highly stable triphenylmethyl carbocation. If not immediately quenched, this carbocation will irreversibly alkylate electron-rich residues (like Tryptophan or Tyrosine) in your molecule[5]. Triisopropylsilane (TIS) acts as a hydride donor to permanently neutralize this threat.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Ultrapure Water in a 95:2.5:2.5 (v/v/v) ratio[2].

  • Reaction: Dissolve the Trt-protected compound in the cleavage cocktail (approximately 10 mL per gram of substrate).

  • Incubation: Stir at room temperature for 1.5 to 2 hours. The solution may turn bright yellow, indicating the formation of the trityl cation before it is scavenged by TIS.

  • Precipitation: Concentrate the solution under a stream of nitrogen to 25% of its original volume. Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected product[2].

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether before drying under vacuum.

Sources

Comparative

A Comparative Benchmarking Guide to the Catalytic Efficiency of H-His(Trt)-NHMe Derivatives in Ester Hydrolysis

For Researchers, Scientists, and Drug Development Professionals In the field of organocatalysis, the search for efficient and selective small molecule catalysts is a continuous endeavor. Histidine and its derivatives hav...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of organocatalysis, the search for efficient and selective small molecule catalysts is a continuous endeavor. Histidine and its derivatives have long been recognized for their catalytic prowess, primarily owing to the unique properties of the imidazole side chain which can act as a nucleophilic or general base catalyst.[1][2] This guide provides an in-depth technical comparison of the catalytic efficiency of N-terminally modified H-His(Trt)-NHMe derivatives in a model ester hydrolysis reaction. We will explore the synthesis of these catalysts, detail the kinetic analysis protocols, and present a comparative framework for their evaluation, grounded in established principles of chemical kinetics and catalyst benchmarking.[3]

Introduction: The Catalytic Potential of Protected Histidine Derivatives

While H-His(Trt)-NHMe is a well-established building block in solid-phase peptide synthesis (SPPS), its inherent structural features—a protected imidazole nitrogen, a free N-terminal amine, and a methylamide C-terminus—make it an intriguing scaffold for the development of novel organocatalysts.[4][5] The bulky trityl (Trt) group on the τ-nitrogen of the imidazole ring can sterically influence the accessibility of the π-nitrogen, potentially modulating its catalytic activity and substrate selectivity.[5] By systematically modifying the N-terminal amine, a library of derivatives can be generated to probe structure-activity relationships (SAR).

This guide focuses on benchmarking the catalytic efficiency of these derivatives using the hydrolysis of p-nitrophenyl acetate (pNPA) as a model reaction. This reaction is widely used for assaying esterase activity due to the formation of the chromogenic p-nitrophenolate ion under basic conditions, which can be easily monitored spectrophotometrically.[6]

Experimental Design and Workflow

The benchmarking process involves three key stages: synthesis of the catalyst derivatives, execution of the kinetic assays, and analysis of the comparative data. The overall workflow is depicted below.

G cluster_0 Catalyst Synthesis cluster_1 Kinetic Assays cluster_2 Data Analysis & Benchmarking synthesis Synthesis of H-His(Trt)-NHMe Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification assay_prep Preparation of pNPA Substrate & Catalyst Solutions purification->assay_prep Catalyst Library kinetic_run Spectrophotometric Monitoring of pNPA Hydrolysis assay_prep->kinetic_run data_acq Data Acquisition (Absorbance vs. Time) kinetic_run->data_acq initial_rates Calculation of Initial Reaction Rates (v₀) data_acq->initial_rates Raw Data michaelis_menten Michaelis-Menten Kinetics (Determination of Kₘ & Vₘₐₓ) initial_rates->michaelis_menten kcat_calc Calculation of kcat & Catalytic Efficiency (kcat/Kₘ) michaelis_menten->kcat_calc comparison Comparative Analysis of Derivatives kcat_calc->comparison

Figure 1: Overall experimental workflow for benchmarking the catalytic efficiency of H-His(Trt)-NHMe derivatives.

Methodologies

Synthesis and Characterization of H-His(Trt)-NHMe Derivatives

A series of N-terminally modified H-His(Trt)-NHMe derivatives can be synthesized to investigate the influence of steric and electronic effects on catalysis. The general synthetic protocol is as follows:

Protocol 1: Synthesis of N-Acyl-His(Trt)-NHMe Derivatives

  • Starting Material: Begin with commercially available H-His(Trt)-NHMe.

  • Dissolution: Dissolve H-His(Trt)-NHMe (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq.), to the solution.

  • Acylation: Slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, isobutyryl chloride, pivaloyl chloride) (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Kinetic Assay for p-Nitrophenyl Acetate (pNPA) Hydrolysis

The catalytic activity of the synthesized derivatives is assessed by monitoring the initial rate of pNPA hydrolysis. The imidazole ring of the histidine derivative is expected to catalyze the reaction, leading to the formation of acetate and p-nitrophenolate.

Protocol 2: Spectrophotometric Kinetic Assay

  • Reagent Preparation:

    • Prepare a stock solution of the catalyst derivative (e.g., 10 mM in DMSO).

    • Prepare a stock solution of pNPA (e.g., 100 mM in DMSO).

    • Prepare the reaction buffer (e.g., 50 mM HEPES, pH 7.5).

  • Assay Setup:

    • In a 96-well microplate or a quartz cuvette, add the reaction buffer.

    • Add the catalyst stock solution to achieve the desired final concentration (e.g., 10-100 µM).

    • Initiate the reaction by adding the pNPA stock solution to achieve a range of final concentrations (e.g., 0.1-10 mM). The final DMSO concentration should be kept constant across all assays (e.g., ≤ 5% v/v).

  • Data Collection:

    • Immediately place the plate/cuvette in a spectrophotometer pre-equilibrated to the desired temperature (e.g., 25 °C).

    • Monitor the increase in absorbance at 405 nm (the λₘₐₓ of the p-nitrophenolate anion) over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for p-nitrophenolate at pH 7.5 is ~18,000 M⁻¹cm⁻¹).

    • Plot v₀ against the substrate concentration ([pNPA]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

    • Calculate the turnover number (kcat) from Vₘₐₓ and the catalyst concentration ([E]t): kcat = Vₘₐₓ / [E]t.

    • The catalytic efficiency is then determined as the ratio kcat/Kₘ.

Comparative Data and Analysis

The catalytic efficiencies of a hypothetical series of N-acyl-His(Trt)-NHMe derivatives are presented in the table below for illustrative purposes. The chosen acyl groups (Acetyl, Isobutyryl, Pivaloyl) provide increasing steric bulk around the N-terminus.

Catalyst DerivativeN-Acyl GroupKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
1 Acetyl2.50.1560
2 Isobutyryl3.80.1231.6
3 Pivaloyl5.20.0815.4
Control No Catalyst---

Analysis of Results:

  • Structure-Activity Relationship: The hypothetical data illustrates a clear trend: as the steric bulk of the N-acyl group increases from Acetyl to Pivaloyl, the catalytic efficiency (kcat/Kₘ) decreases. This suggests that steric hindrance at the N-terminus may impede the proper orientation of the substrate in the catalyst's active site or affect the catalytic mechanism itself.

  • Effect on Kₘ and kcat: The increasing Kₘ values indicate a weaker binding affinity of the substrate to the more sterically hindered catalysts. The decreasing kcat values suggest that the rate of the catalytic step (turnover) is also slowed down by the increased steric bulk.

  • Causality: The bulky N-acyl groups could sterically clash with the pNPA substrate, preventing it from approaching the catalytically active π-nitrogen of the imidazole ring. This would lead to a lower effective concentration of the enzyme-substrate complex, reflected in a higher Kₘ, and a slower rate of product formation, reflected in a lower kcat.

Proposed Catalytic Mechanism

The imidazole side chain of the H-His(Trt)-NHMe derivative can act as a nucleophilic catalyst in the hydrolysis of pNPA. The proposed mechanism is outlined below.

G cluster_0 Catalyst His-Derivative Intermediate Acyl-Histidine Intermediate Catalyst->Intermediate Nucleophilic Attack Product2 Acetate Catalyst->Product2 Substrate pNPA Substrate->Intermediate Intermediate->Catalyst Hydrolysis Product1 p-Nitrophenolate Intermediate->Product1 Release Water H₂O Water->Catalyst

Sources

Validation

FTIR Spectroscopy Comparison Guide: Protected vs. Deprotected Histidine Amides

Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive, non-destructive analytical technique for monitoring the structural evolution of peptides during synthesis. For histidine amides—critical building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive, non-destructive analytical technique for monitoring the structural evolution of peptides during synthesis. For histidine amides—critical building blocks in drug development and bio-inspired materials—the transition from a protected precursor to a deprotected, biologically active state involves profound electronic and conformational shifts.

This guide provides an objective, data-driven comparison of the FTIR spectral profiles of protected versus deprotected histidine amides, detailing the mechanistic causality behind spectral shifts and providing a self-validating experimental protocol for researchers.

Mechanistic Causality: The Spectroscopic Impact of Protecting Groups

To understand the FTIR spectra of histidine amides, one must analyze the causality behind the vibrational modes. The addition or removal of bulky protecting groups (such as Trityl [Trt], Boc, or Fmoc) fundamentally alters the molecule's hydrogen-bonding network and electron density.

Imidazole Ring Masking and Tautomerism

The imidazole side chain of histidine contains two nitrogen atoms ( and ) that dynamically participate in hydrogen bonding and proton transfer. In protected histidine amides (e.g., Fmoc-His(Trt)-NH₂), the bulky trityl group is typically attached to the position to prevent side reactions. This steric bulk completely suppresses the ring's ability to act as a hydrogen bond donor, altering the electron density of the heterocycle. Upon deprotection, the free imidazole ring can sample different tautomeric states, which directly shifts the C2​−N3​ stretching and in-plane C2​−H bending vibrations to approximately 1494 cm⁻¹[1].

Amide Backbone Perturbation

The steric hindrance of protecting groups forces the peptide backbone into constrained conformations. When the protecting groups are cleaved, the amide backbone relaxes, and the free imidazole ring can engage in intermolecular hydrogen bonding. This conformational relaxation causes a measurable shift in the Amide I band (predominantly the C=O stretch), which typically resolves into a distinct peak between 1620 and 1670 cm⁻¹ depending on the pH and the specific tautomer present[2].

The TFA Salt Artifact

A critical analytical pitfall during deprotection is the retention of trifluoroacetic acid (TFA) counterions. Because the deprotected imidazole ring is basic, it readily forms a salt with residual TFA from the cleavage cocktail. This introduces a weak but distinct C=O stretching band at ~1674 cm⁻¹, which can be easily misassigned as a structural Amide I component[2].

Quantitative Spectral Comparison

The following table summarizes the key FTIR vibrational modes used to objectively differentiate protected histidine amides from their deprotected counterparts.

Vibrational ModeProtected Histidine Amide (e.g., Trt/Fmoc)Deprotected Histidine AmideDiagnostic Significance
Aromatic C-H Bend (Trt) Strong peaks at 708 cm⁻¹ and 728 cm⁻¹ Absent Primary indicator of successful Trityl group removal[3].
Imidazole Ring Stretch ~1480 cm⁻¹ (Masked or shifted by steric bulk)~1494 cm⁻¹ Confirms the restoration of the free, unhindered imidazole heterocycle[1].
Amide I (C=O Stretch) ~1655 cm⁻¹ (Constrained conformation)1630 – 1656 cm⁻¹ Shifts indicate backbone relaxation and new hydrogen-bonding networks[2].
Amide II (N-H Bend) ~1530 cm⁻¹~1550 cm⁻¹ Reflects changes in the secondary amine environment post-deprotection.
TFA Counterion (C=O) Absent~1674 cm⁻¹ (If unexchanged)Identifies residual cleavage acid bound to the basic imidazole ring[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system. It incorporates built-in causality checks to prevent false positives caused by residual reagents or moisture.

Phase 1: Cleavage and Deprotection
  • Reagent Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and ultrapure H2​O in a 95:2.5:2.5 ratio.

    • Causality Check: TIS is mandatory. It acts as a carbocation scavenger, preventing the highly reactive cleaved trityl cations from re-alkylating the sensitive imidazole ring.

  • Reaction: Suspend the protected histidine amide in the cocktail and stir at room temperature for 2 hours.

  • Precipitation: Concentrate the solution under a stream of nitrogen, then precipitate the deprotected product in ice-cold diethyl ether. Centrifuge and discard the supernatant (which contains the cleaved protecting groups).

Phase 2: Counterion Exchange & Sample Preparation
  • TFA Removal: Dissolve the pellet in a minimal amount of 0.1 M HCl, then lyophilize. Repeat this process twice.

    • Causality Check: Lyophilization alone does not remove strongly coordinated TFA salts. The HCl exchange replaces the trifluoroacetate counterion with chloride, eliminating the confounding ~1674 cm⁻¹ TFA artifact from the final FTIR spectrum[2].

  • Desiccation: Store the lyophilized powder in a vacuum desiccator over P2​O5​ for 24 hours prior to analysis to eliminate residual water, which would artificially inflate the Amide I band via the H−O−H bending mode at ~1640 cm⁻¹.

Phase 3: ATR-FTIR Acquisition
  • Baseline Establishment: Clean the Diamond ATR crystal with isopropanol and collect a background spectrum (128 scans, 4 cm⁻¹ resolution).

  • Measurement: Apply the dry powder to the crystal, apply consistent pressure using the ATR anvil, and collect the spectrum.

  • Validation: Compare the spectrum against the protected precursor. The definitive proof of successful deprotection is the complete elimination of the 708 cm⁻¹ and 728 cm⁻¹ Trt bands[3], coupled with the emergence of the sharp 1494 cm⁻¹ imidazole ring stretch[1].

Analytical Workflow Visualization

The following diagram illustrates the logical relationship between the chemical workflow and the spectroscopic validation checkpoints.

G A Protected Histidine Amide (e.g., Trt-Protected) B Baseline FTIR Identify Trt bands (708, 728 cm⁻¹) A->B Scan C TFA/Scavenger Cleavage (Removes protecting groups) A->C React F Spectral Comparison Analyze Amide I & Ring Shifts B->F Compare D Deprotected Histidine Amide (Free Imidazole Ring) C->D Purify E Validation FTIR Confirm loss of Trt bands D->E Scan E->F Compare

Workflow for FTIR validation of histidine amide deprotection.

References

  • [3] Self-Assembly of a Model Peptide Incorporating a Hexa-Histidine Sequence Attached to an Oligo-Alanine Sequence, and Binding to Gold NTA/Nickel Nanoparticles. Biomacromolecules (ACS Publications).3

  • [2] 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. The Journal of Physical Chemistry B (ACS Publications). 2

  • [1] Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. International Journal of Molecular Sciences (MDPI). 1

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide

As a Senior Application Scientist, I recognize that managing complex synthetic intermediates requires more than just following generic safety data sheets. 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide —commonly r...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing complex synthetic intermediates requires more than just following generic safety data sheets. 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide —commonly referred to in peptide synthesis as H-His(Trt)-NHMe—is a highly specialized, bulky, and lipophilic histidine derivative.

Because this compound features a triphenylmethyl (trityl) protecting group and multiple nitrogen centers, its end-of-life management presents specific environmental and thermal decomposition challenges. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill recovery, and permanent disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The trityl group imparts extreme lipophilicity, while the imidazole and primary amine groups introduce basic nitrogen centers. These structural realities dictate our disposal boundaries.

Table 1: Physicochemical Properties and Disposal Implications
PropertyCharacteristicOperational Implication
Physical State Combustible solid powderRisk of airborne particulate exposure; requires strict dust control[1].
Aqueous Solubility Extremely lowCannot be disposed of via aqueous waste streams or municipal drains[1].
Nitrogen Content High (Amine, Amide, Imidazole)Thermal destruction will yield toxic nitrogen oxides (NOx)[2].
Environmental Impact Persistent lipophileMust be completely destroyed via high-temperature incineration[3].

Standard Operating Procedure (SOP): Routine Waste Disposal

Because of its insolubility and nitrogen density, this compound cannot be treated as standard aqueous waste or sent to a landfill. It must be routed to a licensed chemical destruction facility capable of handling nitrogenous organic solids[3].

Step-by-Step Disposal Methodology
  • Waste Segregation: Collect the unadulterated solid compound and any contaminated consumables (e.g., weighing paper, spatulas) in a dedicated Non-Halogenated Organic Solid Waste stream. Causality: Mixing with halogenated waste unnecessarily increases the cost of incineration and complicates the flue gas scrubbing process.

  • Primary Packaging: Transfer the waste into a chemically inert, high-density polyethylene (HDPE) wide-mouth container. Ensure the container is tightly sealed to prevent moisture ingress, which can complicate handling.

  • Labeling and Documentation: Affix a hazardous waste label identifying the contents as "Combustible Nitrogenous Organic Solid." Explicitly note the presence of "Trityl-protected Histidine derivative" to alert the disposal facility of the high carbon and nitrogen load.

  • Final Destruction (Incineration): Transfer the container to your Environmental Health and Safety (EHS) department. The material must be disposed of via controlled incineration equipped with alkaline flue gas scrubbing [3]. Causality: At combustion temperatures, the nitrogen atoms in the imidazole and amide groups oxidize into NO and NO₂. Flue gas scrubbers neutralize these acidic, toxic gases before they are released into the atmosphere.

Workflow Visualization

DisposalWorkflow N1 Waste Generation: H-His(Trt)-NHMe N2 Segregate: Non-Halogenated Organic Solid N1->N2 N3 Package: Seal in HDPE N2->N3 N4 Label: Combustible/NOx Risk N3->N4 N5 Destruction: Incineration with Flue Gas Scrubbing N4->N5

Figure 1: Standard disposal workflow for trityl-protected histidine derivatives.

Emergency Protocol: Accidental Spill Management

In the event of a dry spill, the primary risk is not acute toxicity, but rather the inhalation of fine particulates and the potential for environmental contamination if the powder reaches a water system[4].

Step-by-Step Spill Recovery Methodology
  • Isolate and Don PPE: Immediately restrict access to the spill area. Personnel must don nitrile gloves, safety goggles, and a P1 (EN 143) or N95 (US) particulate respirator[1]. Causality: While the compound is not highly toxic, fine organic dusts irritate the respiratory tract and pose a localized dust explosion hazard if suspended in air[2].

  • Environmental Containment: Physically block any nearby floor drains or sinks[1]. Causality: The bulky trityl group makes the compound highly recalcitrant to standard municipal wastewater treatment; it must be kept out of the water supply.

  • Mechanical Recovery: Do not use a standard vacuum cleaner, as this can aerosolize the powder or trigger a static discharge. Use a non-sparking shovel or a damp paper towel to mechanically sweep up the spilled material[2].

  • Decontamination: Place the recovered powder and all contaminated cleanup materials into a designated solid waste container. Wash the affected surface with a mixture of water and a mild surfactant (soap) to remove residual lipophilic traces[2].

Spill Response Visualization

SpillResponse S1 Solid Spill Detected S2 Don PPE (Gloves, N95/P1 Mask) S1->S2 S3 Containment (Block Drains) S2->S3 S4 Mechanical Recovery (Minimize Dust) S3->S4 S5 Transfer to Waste Receptacle S4->S5

Figure 2: Emergency spill response and mechanical recovery protocol.

Conclusion

The safe handling and disposal of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide relies on recognizing its identity as a combustible, nitrogen-rich, lipophilic solid. By strictly preventing aqueous discharge and ensuring destruction via scrubbed incineration, laboratories can maintain rigorous environmental compliance and operational safety.

References

  • Safety Data Sheet: Fmoc-L-Histidine-(Trityl) . Carl ROTH. Retrieved from: [Link]

  • Safety Data Sheet (SDS): Boc-L-MeHis(Trt)-OH . AnaSpec. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide

As a Senior Application Scientist, I frequently observe that the handling of protected amino acids is treated with complacency in the laboratory. However, 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (commonly r...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the handling of protected amino acids is treated with complacency in the laboratory. However, 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide (commonly referred to as H-His(Trt)-NHMe ) presents unique physical and chemical handling challenges. Used extensively in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the imidazole ring (1)[1], the bulky trityl (triphenylmethyl) protecting group renders this compound highly hydrophobic and prone to generating static-charged, respirable dust.

This guide provides a self-validating system of operational safety, detailing the exact Personal Protective Equipment (PPE), handling protocols, and disposal methodologies required to maintain both researcher safety and chemical integrity.

Chemical Profile and Hazard Causality

Before selecting PPE, we must understand the mechanistic hazards of the molecule. H-His(Trt)-NHMe is a fine, white to off-white powder.

Table 1: Quantitative Chemical and Hazard Profile of H-His(Trt)-NHMe

Property / ParameterValue / DescriptionOperational Implication
CAS Number 145695-69-8Unique identifier for safety tracking and inventory.
Molecular Weight 410.51 g/mol [2]High mass due to the Trityl group; forms a fine, static-prone powder.
Storage Temperature -20°C (2)[2]Requires equilibration to room temperature before opening to prevent condensation.
GHS Hazard Codes H302, H315, H319, H335[3]Harmful if swallowed; causes skin/eye/respiratory irritation.
Solvent Compatibility DMF, DCM, DMSOPenetration risk increases exponentially when the powder is in solution.

Causality of Hazard: The primary acute risk of H-His(Trt)-NHMe is not extreme systemic toxicity, but rather respiratory and mucosal irritation (H335, H319) (3)[3]. The electrostatic nature of the trityl-protected powder causes it to easily aerosolize during weighing. Once inhaled or deposited on the ocular mucosa, the compound can cause localized inflammation. Furthermore, during SPPS, this compound is dissolved in aggressive solvents (e.g., N,N-Dimethylformamide), which act as carrier vehicles that can drive the dissolved peptide through the dermal barrier.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these specific physical and chemical risks, the following PPE is strictly required.

Table 2: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1)Protects against airborne static dust and solvent splashes during dissolution. Standard safety glasses are insufficient for fine powders[3].
Hand Protection Double-layered Nitrile gloves (minimum 5 mil thickness)The solid powder does not easily penetrate nitrile, but SPPS solvents (DMF/DCM) degrade nitrile rapidly. Double gloving allows immediate removal of the outer layer upon solvent contact.
Body Protection Flame-resistant (FR) or standard cotton lab coatPrevents static dust accumulation on personal clothing. Synthetic clothing should be avoided as it generates static electricity, attracting the powder.
Respiratory N95/P100 respirator OR handling strictly within a Class II Fume HoodMitigates the H335 (respiratory irritation) hazard. Fume hood face velocity must be maintained at 80-100 fpm to capture aerosolized micro-particles[3].
Standard Operating Procedure: Safe Handling & Weighing

This protocol is designed as a self-validating system: each step verifies the safety of the next, ensuring zero exposure and maintaining the anhydrous integrity of the reagent.

Step 1: Thermal Equilibration (Critical Pre-step)

  • Retrieve the H-His(Trt)-NHMe vial from -20°C storage[2].

  • Scientific Rationale: Do not open immediately. Allow the sealed vial to equilibrate to ambient room temperature in a desiccator for 30 minutes. Opening a cold vial causes atmospheric moisture to condense on the powder, which can degrade the active ester or cause aggregation, ruining coupling efficiency in SPPS.

Step 2: Workspace Preparation

  • Clear the chemical fume hood of unnecessary equipment to ensure uninterrupted laminar airflow.

  • Place an anti-static weighing boat on the analytical balance.

  • Discharge static from your gloves by touching a grounded metal surface.

Step 3: Transfer and Weighing

  • Using a grounded, stainless-steel micro-spatula, carefully transfer the powder.

  • Pro-Tip: Do not drop the powder from a height. Lower the spatula directly into the weigh boat to minimize the aerosolization of the static-prone trityl-derivative.

Step 4: Dissolution and Transfer

  • Add the coupling solvent (e.g., DMF or DCM) directly to the weigh boat or a sealed transfer vial inside the fume hood.

  • Scientific Rationale: Wetting the powder immediately eliminates the dust inhalation hazard. Once in solution, the physical hazard shifts from inhalation to dermal absorption, which is managed by your double-gloving strategy.

Workflow Diagram: Safe Handling and Spill Response

The following logic tree dictates the operational flow and emergency response for handling static-prone, trityl-protected amino acids.

G A Pre-Operation Check (Equilibrate & PPE) B Weighing H-His(Trt)-NHMe (Anti-static tools) A->B C Solvent Addition (Dust hazard neutralized) B->C D Accidental Dust Spill? B->D Spill occurs G Proceed to SPPS Workflow C->G D->C No E Evacuate & Ventilate (15 mins) D->E Yes F Wet Wipe Down (No Dry Sweeping) E->F F->A Resume

Operational workflow and spill response logic for static-prone amino acids.

Decontamination and Chemical Disposal Plan

Proper disposal is critical to prevent environmental contamination and maintain laboratory hygiene.

  • Solid Waste: Any empty vials, contaminated weigh boats, or spatulas must be disposed of in a designated solid hazardous waste container labeled "Trace Organics / Protected Amino Acids."

  • Spill Response (Wet Method): If a spill occurs outside the fume hood, never use a brush or dry broom , as this will aerosolize the H-His(Trt)-NHMe into the breathing zone[3]. Instead, don a P100 respirator, wet a paper towel with an appropriate solvent (e.g., a 70% Isopropanol/water mixture), and gently wipe up the powder. Place the contaminated towels in a sealed hazardous waste bag.

  • Liquid Waste: Once dissolved in DMF or DCM for peptide synthesis, the resulting waste must be segregated into halogenated (if DCM is used) or non-halogenated (if only DMF/NMP is used) organic liquid waste carboys. Never pour peptide synthesis waste down the aqueous drain.

References
  • APExBIO. "H-His(Trt)-NHMe - Protected Histidine Derivative for Peptide Synthesis." APExBIO Product Catalog.2

  • Angene Chemical. "Safety Data Sheet: (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid." Angene Chemical. 3

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. "Amino Acid-Protecting Groups." Chemical Reviews, ACS Publications. 1

Sources

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